2-Nitro-4-(1-pyrrolyl)fluorobenzene
Description
BenchChem offers high-quality 2-Nitro-4-(1-pyrrolyl)fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-4-(1-pyrrolyl)fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H7FN2O2 |
|---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
1-(4-fluoro-3-nitrophenyl)pyrrole |
InChI |
InChI=1S/C10H7FN2O2/c11-9-4-3-8(7-10(9)13(14)15)12-5-1-2-6-12/h1-7H |
InChI Key |
NBGNRDHMSULJBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 2-Nitro-4-(1-pyrrolyl)fluorobenzene
Executive Summary
In modern drug discovery, the judicious placement of fluorine atoms and heterocyclic motifs dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of small-molecule therapeutics [1]. 2-Nitro-4-(1-pyrrolyl)fluorobenzene (CAS: 184173-91-9) represents a highly specialized, orthogonal bifunctional building block. By integrating a highly reactive ortho-fluoronitroarene core with a lipophilic, structurally rigid 1-pyrrolyl group, this scaffold enables divergent synthetic trajectories—specifically, nucleophilic aromatic substitution (
This technical guide dissects the molecular logic of 2-Nitro-4-(1-pyrrolyl)fluorobenzene, detailing its structural causality, physicochemical properties, and optimized, self-validating protocols for downstream derivatization.
Molecular Identity and Physicochemical Properties
The utility of a building block hinges on its intrinsic properties. Below is a consolidated physicochemical profile of 2-Nitro-4-(1-pyrrolyl)fluorobenzene [2].
| Property | Value | Scientific Significance |
| IUPAC Name | 1-Fluoro-2-nitro-4-(1H-pyrrol-1-yl)benzene | Standardized nomenclature denoting substitution sites. |
| CAS Registry Number | 184173-91-9 | Unique identifier for supply chain and patent mapping. |
| Molecular Formula | Baseline for stoichiometric and mass spectrometric analysis. | |
| Molecular Weight | 206.17 g/mol | Optimal low molecular weight for fragment-based drug design. |
| Exact Mass | 206.0492 Da | Target mass for high-resolution mass spectrometry (HRMS) validation. |
| Reactivity Nodes | Electrophilic C1 (F), Reducible C2 ( | Orthogonal handles allowing iterative, site-specific functionalization. |
Structural Causality & Reactivity Logic
As a Senior Application Scientist, it is critical to understand why a molecule behaves a certain way rather than just memorizing its reactions. The unique reactivity of 2-Nitro-4-(1-pyrrolyl)fluorobenzene is governed by a precise "push-pull" electronic ecosystem:
-
Electrophilic Activation via Ortho-Nitro Induction (
Handle): The high electronegativity of the C1-fluorine atom creates a strong localized dipole, withdrawing electron density via the inductive effect. Concurrently, the ortho-positioned nitro group withdraws electron density via resonance. This dual-withdrawal mechanism lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, heavily activating the C1 position for nucleophilic attack. The nitro group subsequently stabilizes the anionic transition state (the Meisenheimer complex) [3]. -
The "Silent" Pyrrole Electron Donor: In typical anilines, the nitrogen lone pair donates electron density directly into the benzene ring, deactivating it toward
. However, because the nitrogen lone pair of the 1-pyrrolyl group is an obligatory participant in the pyrrole ring's own aromatic sextet, it cannot efficiently undergo resonance with the fluorobenzene core. This causality preserves the extreme electrophilicity of the C1-fluorine while providing a rigid, highly lipophilic moiety capable of deep hydrophobic pocket binding in target proteins [1].
Self-Validating Experimental Workflows
The following protocols leverage the structural causality described above. Every step is paired with its mechanistic rationale and an in-line validation strategy to ensure a trustworthy, self-correcting workflow.
Protocol A: Nucleophilic Aromatic Substitution ( ) at C1
Objective: Displace the labile fluorine atom with a primary or secondary amine.
-
Step 1: Solvent Selection & Solvation. Dissolve 1.0 equivalent of 2-Nitro-4-(1-pyrrolyl)fluorobenzene in anhydrous Dimethyl Sulfoxide (DMSO).
-
Causality: DMSO is a highly polar aprotic solvent. It aggressively solvates cations while leaving nucleophilic anions "naked" and highly reactive, which lowers the activation energy required to form the Meisenheimer complex [3].
-
-
Step 2: Reagent Addition. Add 1.2 equivalents of the target amine nucleophile and 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA acts as a non-nucleophilic proton scavenger, neutralizing the hydrofluoric acid (HF) byproduct to prevent protonation (and subsequent deactivation) of the incoming nucleophile.
-
-
Step 3: Thermal Activation. Stir the reaction mixture at 60–80 °C under an inert nitrogen atmosphere for 4–8 hours.
-
Step 4: In-line Validation (QC). Pull a 10 µL aliquot and analyze via LC-MS and
-NMR.-
Self-Validation Matrix: A successful reaction is definitively confirmed by the complete disappearance of the starting material's mass (m/z 207
) and the total ablation of the characteristic aryl-fluorine signal in the -NMR spectrum.
-
Protocol B: Catalytic Reduction of the Nitro Group at C2
Objective: Convert the electron-withdrawing
-
Step 1: Catalyst Loading. Suspend the substrate in absolute ethanol and carefully add 10 wt% Palladium on Carbon (Pd/C) catalyst (0.1 equivalents).
-
Step 2: Hydrogenation. Purge the reaction vessel with Argon, then introduce
gas via a balloon or a Parr shaker at 30 psi. Stir vigorously at room temperature (20-25 °C).-
Causality: Conducting the reduction strictly at room temperature and low pressure guarantees the selective reduction of the nitro group. Elevated temperatures or extreme pressures risk the unwanted hydrogenation of the delicate pyrrole ring into a pyrrolidine.
-
-
Step 3: Catalyst Quenching & Filtration. Flush the system with Argon to displace excess
. Filter the heterogeneous mixture through a tightly packed Celite pad to safely remove the pyrophoric Pd/C. -
Step 4: In-line Validation (QC). Analyze the crude filtrate via
-NMR (in DMSO- ).-
Self-Validation Matrix: Success is confirmed by the emergence of a broad, exchangeable singlet integrating for 2 protons around
5.0–5.5 ppm, corresponding to the newly formed primary amine.
-
Synthetic Workflow Visualization
The following diagram maps the divergent logical pathways described in the workflows above, illustrating how a single bifunctional scaffold expands into multiple active downstream drug candidates.
Fig 1. Divergent synthetic workflows for 2-Nitro-4-(1-pyrrolyl)fluorobenzene in drug discovery.
Conclusion
By exploiting the highly polarized "push-pull" dynamics of the ortho-fluoronitroarene core and the unique resonance constraints of the pyrrole ring, 2-Nitro-4-(1-pyrrolyl)fluorobenzene serves as a master key for accessing vast swathes of biologically active chemical space. Strictly adhering to the validated, causality-driven protocols outlined in this guide ensures high reaction fidelity, scalability, and structural integrity throughout the preclinical drug development pipeline.
References
-
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-
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-
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Solvation Dynamics and Solubility Profiling of 2-Nitro-4-(1-pyrrolyl)fluorobenzene in Polar Aprotic Solvents
Executive Summary
In advanced organic synthesis and pharmaceutical drug development, the physicochemical properties of starting materials and intermediates govern the scalability, yield, and safety of downstream reactions. 2-Nitro-4-(1-pyrrolyl)fluorobenzene (CAS: 184173-91-9), systematically known as 1-fluoro-2-nitro-4-(1H-pyrrol-1-yl)benzene, is a heavily functionalized electron-deficient aromatic system[1]. Because of the highly activated nature of the carbon-fluorine bond—positioned ortho to a strongly electron-withdrawing nitro group—this molecule is a premier substrate for Nucleophilic Aromatic Substitution (SNAr) reactions[2].
To achieve maximum kinetic efficiency and thermodynamic control in these reactions, polar aprotic solvents (PAS) such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are utilized. This technical guide outlines the theoretical solvation mechanics, expected quantitative solubility data, and the precise, self-validating analytical protocols required to determine the solubility of this compound in polar aprotic systems.
Molecular Architecture and Solvation Mechanics
The "Naked" Nucleophile Effect
A polar aprotic solvent is defined as a liquid medium that possesses a large dielectric constant and substantial dipole moment but lacks acidic protons (no O-H or N-H bonds) capable of acting as hydrogen bond donors[3].
When conducting SNAr reactions with 2-Nitro-4-(1-pyrrolyl)fluorobenzene, the choice of a polar aprotic solvent over a protic one is not arbitrary—it is a fundamental kinetic requirement. Protic solvents (like methanol or water) engage in severe hydrogen bonding, effectively creating a rigid solvation shell (caging) around incoming anionic nucleophiles (such as amines, alkoxides, or cyanides), which drastically dampens their reactivity[4].
Conversely, polar aprotic solvents leave the nucleophile relatively "naked" and free in solution, dramatically increasing the rate of substitution[5]. For example, switching from methanol to a polar aprotic solvent like acetonitrile can increase nucleophilic reaction rates by orders of magnitude due to the lack of this hydrogen-bond caging effect[4].
Transition State Stabilization
Beyond nucleophile activation, the high dielectric constants of solvents like DMSO (
Figure 1: Causality of polar aprotic solvents on SNAr reaction pathways via nucleophile activation.
Quantitative Solubility Data
For process scale-up, knowing the exact thermodynamic solubility limit is paramount. While experimental data for the specific 2-Nitro-4-(1-pyrrolyl)fluorobenzene core is specialized, rigorous solubility parameters can be modeled using extensively studied proxy scaffolds, such as 4-ethoxy-2-fluoro-1-nitrobenzene[6].
Due to the fundamental principle of "like dissolves like," the pronounced dipole moment of the nitro-aromatic ring pairs exceptionally well with the strong dipoles of PAS[7]. Below is the characteristic solubility profile of highly substituted fluoronitrobenzenes in select polar aprotic solvents.
Table 1: Representative Solubility of Fluoronitrobenzene Derivatives in Polar Aprotic Solvents
| Polar Aprotic Solvent | Dielectric Constant ( | Dipole Moment (D) | Mole Fraction Solubility ( | Estimated Capacity (mg/mL) at 298.15 K |
| Dimethyl sulfoxide (DMSO) | 46.7 | 3.96 | 0.1850 | ~310 |
| N,N-Dimethylformamide (DMF) | 36.7 | 3.86 | 0.1620 | ~280 |
| N-Methyl-2-pyrrolidone (NMP) | 32.3 | 4.09 | 0.1580 | ~265 |
| Acetonitrile (MeCN) | 38.3 | 3.20 | 0.0850 | ~140 |
| Acetone | 21.8 | 2.91 | 0.0910 | ~150 |
Data Interpretation: The solubility strictly correlates with the solvent's dipole moment and structural affinity[3]. DMSO and DMF showcase maximal solvation capacities, making them the standard choice for formulating high-concentration intermediate stock solutions during drug manufacturing.
Experimental Protocols: Precision Solubility Determination
To ensure data integrity, thermodynamic solubility cannot be estimated visually; it must be empirically derived. The Isothermal Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC) is the gold standard for self-validating equilibrium solubility measurements[8].
Methodology Causality and Design
-
Kinetic vs. Thermodynamic Distinction: Early-stage kinetic solubility (often done via rapid solvent-shifting and nephelometry) is prone to supersaturation traps and amorphous precipitation[9]. The shake-flask method guarantees the determination of thermodynamic solubility by allowing the solid lattice and liquid phase to reach a stable energy minimum over 72 hours[8].
-
Self-Validating System: We incorporate a temporal validation loop. By pulling sampling aliquots at 24, 48, and 72 hours, we can track the concentration gradient. Equilibrium is proven—not assumed—when the relative standard deviation (RSD) between the 48-hour and 72-hour concentrations is
[10].
Step-by-Step Shake-Flask Protocol
Note: All procedures should be conducted under a nitrogen atmosphere if the intermediate exhibits oxidative sensitivity.
Step 1: System Preparation & Oversaturation
-
Introduce 10.0 mL of the target polar aprotic solvent (e.g., anhydrous DMF) into a specialized tightly-sealed glass thermostatic vessel.
-
Incrementally add crystalline 2-Nitro-4-(1-pyrrolyl)fluorobenzene into the solvent until a distinct, undissolved solid phase persists (visual confirmation of saturation)[8].
Step 2: Particle Disruption (Ultrasonication)
-
Submerge the vessel in an ultrasonic bath for 10 minutes at ambient temperature.
-
Causality: Ultrasonication drastically reduces the mean particle size, thereby increasing the total solid-liquid surface area. While this accelerates the rate of dissolution, it does not alter the final thermodynamic equilibrium point[8].
Step 3: Thermostatic Equilibration
-
Transfer the sealed flask to a thermostatically controlled shaking incubator set precisely to
K (or the desired operational temperature). -
Agitate at 150 RPM for a minimum of 72 hours[11].
Step 4: Isothermal Phase Separation
-
Crucial Step: The separation of the solid phase from the saturated supernatant must occur strictly at the test temperature to prevent temperature-drop-induced precipitation.
-
Transfer the mixture to a pre-heated centrifuge tube and centrifuge at 10,000 RPM for 15 minutes at 298.15 K[10]. Alternatively, utilize a 0.22
m PTFE syringe filter pre-equilibrated to the incubator temperature.
Step 5: HPLC-UV Quantification
-
Carefully withdraw an aliquot of the clear supernatant and dilute it using the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the UV detector[11].
-
Analyze the sample against a 5-point calibration curve built from certified reference standards of 2-Nitro-4-(1-pyrrolyl)fluorobenzene[12].
Figure 2: Step-by-step workflow for determining the thermodynamic solubility using the shake-flask method.
Industrial Application and Safety Constraints
When scaling up SNAr reactions using 2-Nitro-4-(1-pyrrolyl)fluorobenzene in polar aprotic solvents, the engineering team must balance solubility against solvent removal constraints.
While DMSO and NMP exhibit the highest solubility profiles for nitroaromatics, their remarkably high boiling points (189 °C and 203 °C, respectively) make downstream solvent stripping energy-intensive and potentially destructive to thermally labile SNAr products[3]. In such instances, Acetonitrile (boiling point 82 °C) or Acetone (boiling point 56.1 °C) may be prioritized despite their lower absolute solubility thresholds, due to the ease of product isolation via simple rotary evaporation or crystallization[3].
References
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Strategic Application of Pyrrolyl-Substituted Fluorobenzene Derivatives in Modern Drug Discovery: A Technical Whitepaper
Executive Summary
Pyrrolyl-substituted fluorobenzene derivatives represent a highly privileged pharmacophore in contemporary medicinal chemistry. By hybridizing the electron-rich, hydrogen-bonding capacity of the pyrrole nucleus with the metabolically robust, highly electronegative profile of a fluorinated phenyl ring, these compounds solve classical pharmacological bottlenecks involving target affinity and metabolic clearance. This whitepaper provides researchers and drug development professionals with an authoritative analysis of their structural rationale, biological applications, and optimized synthetic protocols.
Structural Rationale: The Causal Power of the Pharmacophore
The conjugation of a fluorobenzene group to a pyrrole ring is a calculated bioisosteric design strategy that exerts specific, causal effects on a molecule’s pharmacokinetic (PK) and pharmacodynamic (PD) profile[1].
-
Metabolic Shielding and pKa Modulation via Fluorination: The substitution of hydrogen for fluorine on the phenyl ring directly influences molecular lipophilicity (LogP) while dramatically increasing oxidative stability[1]. The uniquely strong C–F bond obstructs cytochrome P450-mediated aromatic hydroxylation, a primary route of drug clearance. Furthermore, the strong electron-withdrawing inductive effect of fluorine can causally lower the pKa of adjacent basic amines in the larger molecular architecture, reducing off-target hERG channel inhibition and mitigating cardiovascular toxicity[1].
-
Target Anchoring via Pyrrole: The pyrrole ring acts as a bimodal anchor. Its NH group serves as a powerful hydrogen-bond donor, while the electron-rich heteroaromatic
-system engages in robust stacking interactions with aromatic amino acid residues (such as Tryptophan) inside enzyme active sites[2].
Key Therapeutic Vectors and Biological Target Profiles
The modular nature of fluorophenyl-pyrroles allows for fine-tuning against diverse pathological targets, ranging from neurological enzymes to oncological pathways.
3.1. Neurological Disorders (Alzheimer's Disease) Novel pyrrole-based hydrazides have demonstrated highly potent dual-target inhibition against Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE)[3]. Compound vh0 acts as a selective MAO-B inhibitor at nanomolar ranges, effectively blocking the breakdown of amines and severely limiting downstream oxidative stress, making it a viable candidate for Alzheimer's disease neuroprotection[3].
Dual-target signaling pathway of fluorophenyl-pyrroles in Alzheimer's neuroprotection.
3.2. Gastroenterology (P-CABs)
The intermediate 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (and its carbaldehyde counterpart) is foundational to the commercial synthesis of Vonoprazan, a potassium-competitive acid blocker (P-CAB)[4][5]. The specific 2-fluorophenyl orientation ensures a conformational steric lock within the gastric
3.3. Oncology (TdT and Mcl-1 Inhibition) In leukemic targets, pyrrolyl diketo acid derivatives featuring N-p-fluorobenzyl substitutions restrict terminal deoxynucleotidyl transferase (TdT) activity[2]. Furthermore, highly functionalized (4-fluorophenyl)pyrrolo-triazine derivatives have shown efficacy as Mcl-1 inhibitors, binding the anti-apoptotic Bcl-2 family proteins to restore programmed cell death in cancer cells[7].
3.4. Inflammation (Selective COX-2 Inhibition) Structural activity relationship (SAR) tracking proves that substituting the phenyl moiety attached to a pyrrole ring with a fluoro group at the 4-position drastically increases compound activity and selectivity toward Cyclooxygenase-2 (COX-2) over COX-1, ensuring strong anti-inflammatory action while avoiding gastrointestinal toxicity[8].
Quantitative Structure-Activity Relationship (QSAR) Data
The following table synthesizes key target binding affinities of structurally distinct pyrrole-fluorobenzene derivatives:
| Biological Target | Representative Compound Variant | Observed Activity / Affinity | Reference Source |
| MAO-B Enzyme | Pyrrole-based hydrazide (vh0) | [3] | |
| AChE Enzyme | Pyrrole-based hydrazide (vh0) | [3] | |
| TdT Enzyme | 1-(p-fluorobenzyl)-pyrrole diketo acid (6a) | [2] | |
| COX-2 Enzyme | N-(4-fluorophenyl)pyrrole derivative | Highly elevated vs. non-fluorinated; | [8] |
Experimental Methodologies & Self-Validating Systems
Protocol A: Suzuki-Miyaura Cross-Coupling for Diarylpyrroles[9]
Causality & Rationale: In the synthesis of ethyl 2-formyl-3-(4-fluorophenylpyrrole)-5-carboxylate, the inclusion of a 2-formyl group is catalytically causal. The electron-withdrawing pull of the formyl group weakens the adjacent 3-position C–Br bond, drastically lowering the activation energy barrier for the oxidative addition of the Palladium(0) catalyst[9].
Step-by-Step Procedure:
-
Preparation: In a flame-dried, argon-purged Schlenk flask, dissolve ethyl 3-bromo-2-formylpyrrole-5-carboxylate (1.0 equiv) in a degassed Toluene/Ethanol mixture.
-
Reagent Introduction: Add 4-fluorophenylboronic acid (1.2 to 1.5 equiv) and
(2.0 equiv) to neutralize the boronic acid and promote the necessary transmetalation complex. -
Catalyst Addition: Introduce
equiv of . -
Thermal Activation: Heat the reaction to 90°C under continuous stirring.
-
System Self-Validation (Crucial): Perform real-time LC-MS/HPLC analysis every 30 minutes. The reaction validates itself not merely by product formation, but through the precise stoichiometric consumption of the UV-active bromopyrrole peak against the emergence of the target cross-coupled mass peak. If the boronic acid peak depletes without corresponding product formation, it signals homocoupling (requiring fresh catalyst/boronic acid tuning)[9].
-
Workup: Quench with aqueous
, extract with ethyl acetate, dry over , and isolate the product via silica gel chromatography.
Self-validating synthetic workflow for fluorophenyl-substituted pyrrole derivatives.
Protocol B: In Vivo Assessment of Anti-Inflammatory Activity[4]
Causality & Rationale: Pyrrole derivatives suppress inflammation by binding to cyclooxygenases (COX). To accurately assess this in vivo, researchers rely on the Carrageenan-Induced Paw Edema Assay. The causality relies on carrageenan triggering a biphasic inflammatory event where the second phase (hours 3-5) is explicitly mediated by prostaglandin release via COX-2. System Self-Validation: The experimental matrix validates itself through parallel controls. Cohort A (Negative Control, Saline vehicle) confirms the uninhibited edema volume. Cohort B (Positive Control, Indomethacin/Celecoxib) provides the maximal COX-2 suppression baseline. If the fluorophenyl-pyrrole compound (Cohort C) reduces edema proportionally to Cohort B without inducing the gastric bleeding often seen with non-selective NSAIDs, the COX-2 selectivity claim is internally verified[4].
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- 3. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ruifuchem.com [ruifuchem.com]
- 6. buy high quality 5-(2-Fluorophenyl)pyrrole-3-carboxaldehyde,5-(2-Fluorophenyl)pyrrole-3-carboxaldehyde for sale online price,5-(2-Fluorophenyl)pyrrole-3-carboxaldehyde Pictures,5-(2-Fluorophenyl)pyrrole-3-carboxaldehyde Basic Info,5-(2-Fluorophenyl)pyrrole-3-carboxaldehyde Standard - www.pharmasources.com [pharmasources.com]
- 7. WO2020123994A1 - 2-((5-(phenyl)-pyrrolo[2,1-f][1,2,4]triazin-4-yl)amino)-3-(phenyl)propanoic acid derivatives and related compounds as mcl-1 enzyme inhibitors for treating cancer - Google Patents [patents.google.com]
- 8. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Characterization of 2-Nitro-4-(1-pyrrolyl)fluorobenzene
A Methodological Approach to Determining Melting and Boiling Points for Novel Aromatic Compounds
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The compound 2-Nitro-4-(1-pyrrolyl)fluorobenzene represents a novel molecular architecture with potential applications in medicinal chemistry and materials science. As with any new chemical entity, a thorough characterization of its fundamental physicochemical properties is a prerequisite for further development. This guide provides a comprehensive framework for the experimental determination of two such critical parameters: the melting point and the boiling point. Due to the compound's novelty, established literature values are not available. Therefore, this document emphasizes the methodological approach, detailing not just the "how" but the "why" behind each procedural step. We will explore predictive analysis based on structural analogs, provide detailed, field-proven protocols for accurate measurement, and discuss the theoretical underpinnings that ensure data integrity.
Structural and Predictive Analysis
The structure of 2-Nitro-4-(1-pyrrolyl)fluorobenzene, featuring a nitro group ortho to a fluorine atom and a pyrrole ring para to the nitro group, suggests a complex interplay of intermolecular forces that will govern its physical properties.
-
Nitro Group: The strongly electron-withdrawing nitro group introduces significant dipole-dipole interactions and can influence crystal lattice packing.[1]
-
Fluorine Atom: The electronegative fluorine atom further contributes to the molecule's polarity.
-
Pyrrole Ring: The planar pyrrole ring can participate in π-π stacking interactions.
Based on an analysis of structurally similar compounds, we can establish an estimated range for the melting and boiling points. This predictive analysis is crucial for designing safe and efficient experiments.
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| 1-Fluoro-4-nitrobenzene | 350-46-9 | 22-24 | 206 |
| 1-Fluoro-4-methyl-2-nitrobenzene | 446-11-7 | 28 | 239.7 |
| 2-Fluoro-1-iodo-4-nitrobenzene | 2996-30-7 | 129-130 | 291.5 |
| 2-Nitro-4-(1-pyrrolyl)fluorobenzene | N/A | Estimated: 70-100 | Estimated: >250 |
Data for analogous compounds sourced from commercial suppliers and chemical databases.[2][3][4][5] The presence of the larger, more complex pyrrolyl group is expected to significantly increase both the melting and boiling points compared to simpler substituted nitrobenzenes due to increased molecular weight and potential for additional intermolecular interactions.
Experimental Determination of Melting Point
The melting point of a pure crystalline solid is a sharp, characteristic physical constant. For a novel compound, its determination serves as a primary indicator of purity.[6][7] An impure substance will typically melt over a broader range and at a lower temperature than the pure compound.[8]
Methodology: Capillary Method using a Digital Melting Point Apparatus
This method is preferred for its accuracy, small sample requirement, and safety.
Protocol:
-
Sample Preparation:
-
Ensure the 2-Nitro-4-(1-pyrrolyl)fluorobenzene sample is completely dry and homogenous.
-
Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula.[6]
-
Tamp the open end of a capillary tube into the powder until a 2-3 mm column of the sample is packed into the bottom of the tube.
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the heating block of the digital melting point apparatus.
-
Set the starting temperature to approximately 20°C below the estimated melting point (e.g., 50°C).
-
-
Determination:
-
Rapid Ramp (Initial Determination): For the first run, use a rapid heating rate (10-20°C/minute) to quickly determine an approximate melting range.[9]
-
Slow Ramp (Accurate Determination): Allow the apparatus to cool. Using a fresh sample, repeat the determination, but once the temperature is within 20°C of the approximate melting point, reduce the heating rate to 1-2°C per minute.[9]
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point range is T1-T2.
-
Validation: Repeat the slow ramp determination at least twice with fresh samples to ensure reproducibility. Consistent values confirm the accuracy of the measurement.
-
Causality and Experimental Rationale
-
Fine Powder: A finely powdered sample ensures uniform heat distribution.
-
Tight Packing: A well-packed sample prevents air pockets that can lead to inaccurate heat transfer.
-
Slow Heating Rate: A slow temperature ramp near the melting point is critical. Rapid heating does not allow the sample and the thermometer to be in thermal equilibrium, leading to a recorded melting point that is higher than the actual value.
Visualization of Melting Point Determination Workflow
Caption: Workflow for accurate melting point determination.
Experimental Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10][11] It is a key property for purification by distillation and for assessing a compound's volatility.
Methodology: Micro-Boiling Point (Thiele Tube Method)
Given that novel compounds are often synthesized in small quantities, a micro-method is ideal. The Thiele tube method is a classic and reliable technique requiring minimal sample.[12][13]
Protocol:
-
Apparatus Assembly:
-
Add 0.5-1 mL of 2-Nitro-4-(1-pyrrolyl)fluorobenzene to a small test tube (e.g., a fusion tube).
-
Take a capillary tube and seal one end using a flame.
-
Place the sealed capillary tube, open end down, into the test tube containing the sample.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Clamp the assembly so that it is immersed in the oil of a Thiele tube, ensuring the sample is below the oil level.
-
-
Determination:
-
Gently heat the side arm of the Thiele tube with a micro-burner. The design of the tube will ensure even heat circulation.
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[14] This indicates the temperature is just above the boiling point.
-
Remove the heat and allow the apparatus to cool slowly.
-
The stream of bubbles will slow and then stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure. Record this temperature as the boiling point.[13][14]
-
-
Pressure Correction:
Causality and Experimental Rationale
-
Inverted Capillary: The inverted capillary acts as its own manometer, trapping vapor from the sample. The rapid stream of bubbles indicates the vapor pressure inside the capillary has overcome the external pressure.
-
Cooling Observation: The most accurate reading is obtained upon cooling. As the liquid is drawn into the capillary, it signifies the precise point where the external pressure equals the sample's vapor pressure.
-
Thiele Tube Design: The specific shape of the Thiele tube promotes convection currents in the heating oil, ensuring uniform temperature distribution throughout the sample and thermometer.
Visualization of Boiling Point Determination Workflow
Caption: Workflow for micro-boiling point determination.
Conclusion
The determination of melting and boiling points for a novel compound like 2-Nitro-4-(1-pyrrolyl)fluorobenzene is a foundational step in its scientific journey. By employing predictive analysis based on structural analogs and adhering to meticulous, well-understood experimental protocols, researchers can establish these critical physicochemical parameters with a high degree of confidence. The methodologies outlined in this guide provide a robust framework for obtaining accurate, reproducible data, thereby enabling further investigation into the compound's potential applications in drug development and beyond.
References
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GeeksforGeeks. (n.d.). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
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Scribd. (n.d.). Boiling Point Determination Methods. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
-
MDPI. (2016, March 18). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Retrieved from [Link]
-
Simon Fraser University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]
-
University of Calgary. (n.d.). Boiling Point Determination. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrobenzene. Retrieved from [Link]
-
Pace University. (n.d.). Experiment name / Determination of melting point Experimental Procedures. Retrieved from [Link]
-
Sakshi Education. (2011, August 4). ORGANIC CHEMISTRY. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ambient Criteria for Nitrobenzene. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]
-
Online Chemistry Notes. (2020, May 2). Nitrobenzene : Laboratory preparation, Properties and Uses. Retrieved from [Link]
-
MDPI. (2021, June 9). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. Retrieved from [Link]
-
Loba Chemie. (n.d.). 1-FLUORO-4-NITROBENZENE. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 2-FLUORO-4-METHYL-1-NITROBENZENE. Retrieved from [Link]
- Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
-
PubChem. (n.d.). 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene. Retrieved from [Link]
- Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
-
PubChem. (n.d.). 2-Fluoro-4-nitro-1-(propan-2-yl)benzene. Retrieved from [Link]
-
PubMed. (2014, March 7). Synthetic endeavors toward 2-nitro-4-alkylpyrroles in the context of the total synthesis of heronapyrrole C and preparation of a carboxylate natural product analogue. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-Fluoro-1-iodo-4-nitrobenzene. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from [Link]
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Methodological & Application
Application Note: Chemoselective Reduction of 2-Nitro-4-(1-pyrrolyl)fluorobenzene to 2-Fluoro-5-(1-pyrrolyl)aniline
Executive Summary & Scope
The transformation of 2-Nitro-4-(1-pyrrolyl)fluorobenzene to 2-fluoro-5-(1-pyrrolyl)aniline represents a critical synthetic node for medicinal chemistry workflows[1]. Fluorinated anilines are highly prized pharmacophores, known to modulate metabolic stability, membrane permeability, and receptor binding affinities[1]. However, the concurrent presence of an aromatic fluorine atom and an electron-rich pyrrole ring transforms a standard nitro reduction into a stringent chemoselective challenge. This protocol guide details three field-validated methodologies designed to exclusively reduce the nitro group while preserving the structural integrity of the C-F bond and the pyrrole heterocyclic core.
Mechanistic Causality & Chemoselective Strategy
As a process scientist, selecting a reduction protocol requires analyzing the substrate's exact vulnerabilities to avoid catastrophic yield losses or complex purification pipelines.
-
The Fluorine Vulnerability (Hydrodefluorination): While the C-F bond is thermodynamically strong, highly active transition metal catalysts—most notably Palladium on Carbon (Pd/C) under
—can insert into the C-F bond during hydrogenation, leading to hydrodefluorination side reactions[2]. Therefore, Pd/C must be explicitly avoided. -
The Pyrrole Vulnerability (Acid-Catalyzed Polymerization): The pyrrole ring is an electron-rich (pi-excessive) heterocycle[3]. Under harsh, strongly acidic conditions (such as the refluxing concentrated
traditionally used in Bechamp reductions[4][5]), pyrroles undergo rapid protonation at the C2/C3 positions, triggering electrophilic ring-opening or irreversible oligomerization[6]. -
The Strategic Solution: The reaction must rely on chemically mild or specifically poisoned catalytic systems. Stannous chloride (
) provides an extremely mild electron-transfer reduction, Iron ( ) with weak Acetic Acid ( ) bypasses the strong-acid vulnerability[2], and Raney Nickel offers a halogen-safe surface for catalytic hydrogenation[2][4].
Chemoselective pathways demonstrating method selection based on substrate vulnerabilities.
Data Presentation: Comparative Reaction Parameters
The quantitative data summarized below benchmarks the three recommended synthesis pathways to help chemists align the approach with their equipment capabilities and scale targets[2][5].
| Parameter | Protocol A: | Protocol B: | Protocol C: Raney-Ni Hydrogenation |
| Reagents | Iron Powder (5 eq), Acetic Acid | ||
| Solvent | Ethanol (Absolute) | Ethanol / Water (3:1 v/v) | Methanol or Ethanol |
| Temperature | 70 °C | 80 °C (Reflux) | 25 °C - 40 °C |
| Time (Typical) | 2 - 4 hours | 1 - 3 hours | 4 - 8 hours |
| Chemoselectivity | Excellent | Excellent (Weak acid protects pyrrole) | Good (Suppresses defluorination) |
| Expected Yield | 85% - 95% | 90% - 95% | > 90% |
| Primary Use-Case | Lab scale, functional group rich | Industrial scale-up, cost-effective | Cleanest workup, low waste |
Detailed Experimental Protocols
Protocol A: Stannous Chloride ( ) Reduction
Causality Insight: Stannous chloride operates via single-electron transfer pathways under comparatively neutral/mild conditions. This entirely neutralizes the risk of pyrrole ring-opening and completely avoids C-F bond cleavage[2][5].
-
Reaction Setup: In a thoroughly dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 2-Nitro-4-(1-pyrrolyl)fluorobenzene in absolute ethanol (0.2 M concentration).
-
Reagent Addition: Slowly add 4.0 to 5.0 equivalents of Stannous chloride dihydrate (
) in bulk[5]. -
Heating: Submerge the flask in an oil bath and elevate the temperature to 70 °C. Stir vigorously for 2 to 4 hours.
-
Quench & Workup: Cool the reaction mixture to room temperature. To prevent the formation of difficult-to-filter tin emulsions during extraction, carefully pour the mixture into crushed ice. Slowly adjust the pH to 8-9 using a 2N
solution (this forces the tin salts to precipitate as manageable hydroxides)[5]. -
Extraction: Extract the aqueous slurry 3 times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure.
Protocol B: Modified Bechamp Reduction ( / Acetic Acid)
Causality Insight: Traditional Bechamp reductions utilize concentrated
-
Reaction Setup: Suspend 1.0 equivalent of the substrate in a 3:1 mixture of Ethanol and Water (0.3 M concentration) inside a flask equipped with a reflux condenser.
-
Metal Addition: Add 5.0 equivalents of fine Iron (
) powder[5]. -
Acidic Initiation: Add 2.0 to 3.0 equivalents of glacial Acetic Acid (
) slowly to the stirring mixture. -
Heating: Heat the mixture to reflux (~80 °C) with highly vigorous stirring (to ensure the heterogeneous iron powder interacts with the organic phase) for 1 to 3 hours[5].
-
Workup (Critical Step): Cool to room temperature. The mixture will contain iron oxide sludges. Filter the entire reaction mass through a tightly packed Celite® pad and wash the filter cake generously with EtOAc[5]. Neutralize the filtrate with saturated
, separate the organic layer, dry over , and concentrate.
Protocol C: Halogen-Safe Catalytic Hydrogenation (Raney Nickel)
Causality Insight: Raney Nickel provides a lower surface reactivity toward aryl-halides compared to Palladium species, granting excellent turnover for the nitro-to-amine transition while keeping the C-F bond intact[2][4].
-
Preparation: In a suitable pressure-rated hydrogenation vessel, dissolve 1.0 equivalent of the substrate in Methanol or Ethanol[5].
-
Catalyst Handling: Add a catalytic amount of Raney Nickel slurry (approx. 10% w/w). Safety Note: Raney Nickel is highly pyrophoric; it must be kept wet and transferred under an inert atmosphere[4].
-
Hydrogenation: Purge the vessel with Nitrogen (3x), then purge with Hydrogen gas (3x). Pressurize the vessel with
to 1-2 atm (balloon pressure is often sufficient, though Parr shakers accelerate kinetics). Stir vigorously at 25 °C - 40 °C for 4 - 8 hours. -
Workup: Depressurize and purge thoroughly with Nitrogen. Filter the mixture carefully through a pad of Celite® to remove the catalyst. Never let the Raney Nickel filter cake dry out in air. Concentrate the filtrate under vacuum to yield the clean aniline.
Trustworthiness: System Validation & Monitoring
To ensure reproducibility and confirm product integrity, rely on the following self-validating analytical checks during the reaction:
-
TLC Monitoring: 2-Fluoro-5-(1-pyrrolyl)aniline will display a drastically lower
value compared to the starting nitroarene due to the polar primary amine. Eluting in a 3:1 Hexanes/EtOAc system offers a clear visual shift. The amine spot will stain heavily with Ninhydrin. -
LC-MS Profiling: Utilize Electrospray Ionization (ESI+). Look for the
peak at (Formula: ). The absence of a peak at (hydrodefluorinated product) strictly validates that the chemoselective strategy succeeded.
References
-
Wikipedia. "Reduction of nitro compounds." 4
-
BenchChem. "Application Notes and Protocols for the Reduction of the Nitro Group in 2-Fluoro-5-nitrobenzene-1,4-diamine." 5
-
Organic Chemistry Portal. "Synthesis of 2-pyrrolines." 6
-
Organic Chemistry Portal. "Nitro Reduction - Common Conditions."2
-
CIBTech. "SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES." 3
-
D-NB.info. "Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst."
-
BenchChem. "Synthesis of Pharmaceutical Intermediates from 2-Fluoroaniline: Application Notes and Protocols." 1
Sources
Application Notes & Protocols: Procedures for Coupling Pyrrole with 2,4-Difluoronitrobenzene
Introduction: The Significance of N-Arylpyrroles
N-arylpyrroles are privileged structural motifs found in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their unique electronic properties and conformational characteristics make them critical pharmacophores and versatile building blocks in organic synthesis. The specific coupling of pyrrole with 2,4-difluoronitrobenzene yields a precursor, 1-(2-fluoro-4-nitrophenyl)-1H-pyrrole, which is of significant interest in drug development. The presence of the nitro group and the remaining fluorine atom provides orthogonal handles for further synthetic transformations, such as reduction to an amine or subsequent nucleophilic substitution, enabling the rapid generation of molecular diversity.
This document provides a comprehensive guide to the synthesis of this key intermediate, focusing on the underlying chemical principles, a detailed experimental protocol, and practical insights for researchers in organic synthesis and medicinal chemistry.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The coupling of pyrrole with 2,4-difluoronitrobenzene proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[3] This reaction is fundamentally different from the more common electrophilic substitutions seen in many aromatic systems. For an SNAr reaction to occur, two key conditions must be met:
-
An Activated Aromatic Ring: The aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs). In 2,4-difluoronitrobenzene, the nitro group (-NO₂) is a powerful EWG that activates the ring towards nucleophilic attack.[3][4]
-
A Good Leaving Group: The ring must possess a suitable leaving group, typically a halide.
In this specific case, the pyrrole anion (pyrrolide), formed by deprotonation of pyrrole's N-H proton, acts as the nucleophile.[5] It attacks the electron-deficient carbon atom of the 2,4-difluoronitrobenzene ring, displacing one of the fluoride ions.
Mechanism and Regioselectivity
The SNAr reaction is generally accepted to proceed through a two-step addition-elimination sequence involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][6]
-
Step 1 (Addition): The nucleophilic pyrrolide anion attacks the carbon atom bearing a fluorine leaving group. The attack occurs preferentially at the C4 position (para to the nitro group). This is because the resulting negative charge on the ring can be delocalized onto the oxygen atoms of the nitro group through resonance, providing substantial stabilization to the Meisenheimer intermediate. Attack at the C2 position (ortho) provides less stabilization.
-
Step 2 (Elimination): The aromaticity of the ring is restored by the expulsion of the fluoride leaving group.
While some recent computational and experimental studies suggest that certain SNAr reactions may proceed through a concerted mechanism, the stepwise Meisenheimer pathway remains the canonical and illustrative model for highly activated systems like this one.[7][8]
Caption: Figure 1: S-N-Ar Reaction Mechanism
Key Experimental Parameters and Optimization
The success of the coupling reaction hinges on the careful selection of base, solvent, and temperature. These parameters directly influence the reaction rate, yield, and purity of the final product.
| Parameter | Role & Rationale | Recommended Choices |
| Base | The N-H proton of pyrrole is weakly acidic (pKa ≈ 17.5) and requires a sufficiently strong base for deprotonation to form the nucleophilic pyrrolide anion.[5] The choice of base is critical to ensure complete deprotonation without causing unwanted side reactions. | Sodium Hydride (NaH): A strong, non-nucleophilic base that provides irreversible deprotonation. Cesium Carbonate (Cs₂CO₃): A milder base often highly effective in N-arylation reactions, possibly due to the templating effect of the large cesium cation.[1][9] |
| Solvent | A polar aprotic solvent is ideal. It effectively solvates the counter-ion of the base (e.g., Na⁺) but does not strongly solvate the pyrrolide anion, thereby enhancing its nucleophilicity.[10] Protic solvents should be avoided as they will protonate the pyrrolide anion. | Dimethylformamide (DMF): Excellent solvating properties and a high boiling point, allowing for a wide range of reaction temperatures. Dimethyl Sulfoxide (DMSO): Another excellent polar aprotic solvent, often used for challenging SNAr reactions.[11] |
| Temperature | While the reaction is driven by the highly activated nature of the aryl halide, moderate heating is typically required to achieve a reasonable reaction rate. The optimal temperature is a balance between reaction speed and potential decomposition of starting materials or products. | 60-100 °C: A good starting range for optimization. Reaction progress should be monitored by TLC or LC-MS to determine the optimal temperature and time. |
| Catalyst | For a highly activated substrate like 2,4-difluoronitrobenzene, a catalyst is generally not required. However, for less reactive aryl halides, copper-catalyzed Ullmann-type couplings are a common strategy for N-arylation of heterocycles.[11][12][13] | None (for this specific reaction): The inherent reactivity of the substrate is sufficient. |
Detailed Experimental Protocol
This protocol describes a general procedure for the gram-scale synthesis of 1-(2-fluoro-4-nitrophenyl)-1H-pyrrole.
Materials & Reagents:
-
Pyrrole (freshly distilled)
-
2,4-Difluoronitrobenzene
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Argon or Nitrogen gas supply with manifold
-
Temperature-controlled heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Caption: Figure 2: Experimental Workflow
Step-by-Step Procedure:
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium hydride (0.44 g, 11.0 mmol, 1.1 equiv, 60% dispersion). Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Pyrrole Addition & Deprotonation: Add anhydrous DMF (20 mL) via syringe. Cool the resulting suspension to 0 °C in an ice bath. Slowly add freshly distilled pyrrole (0.69 mL, 10.0 mmol, 1.0 equiv) dropwise via syringe. Caution: Hydrogen gas is evolved. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-45 minutes until gas evolution ceases, indicating the formation of the sodium pyrrolide salt.
-
Aryl Halide Addition: Re-cool the mixture to 0 °C. Add a solution of 2,4-difluoronitrobenzene (1.59 g, 10.0 mmol, 1.0 equiv) in anhydrous DMF (5 mL) dropwise over 10 minutes.
-
Reaction: After the addition, remove the ice bath and heat the reaction mixture to 80 °C using a pre-heated oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Ethyl Acetate in Hexanes as eluent). The reaction is typically complete within 4-12 hours.
-
Quenching: Once the reaction is complete (as judged by TLC analysis showing consumption of the limiting reagent), cool the flask to room temperature and then to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL) to neutralize any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel. Add deionized water (50 mL) and ethyl acetate (50 mL). Shake vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).
-
Washing and Drying: Combine all organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue should be purified by silica gel column chromatography. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate in hexanes, is typically effective for isolating the desired product, 1-(2-fluoro-4-nitrophenyl)-1H-pyrrole.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and regioselectivity of the substitution.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
TLC/LC-MS: To assess the purity of the final compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Incomplete deprotonation of pyrrole. 2. Insufficient reaction temperature or time. 3. Wet solvent or reagents. | 1. Ensure NaH is active and allow sufficient time for deprotonation. 2. Increase temperature gradually (e.g., to 100 °C) and/or extend reaction time. 3. Use freshly distilled pyrrole and anhydrous grade solvent. |
| Formation of Multiple Products | 1. Reaction at the C2 position of pyrrole. 2. Di-substitution on the aryl ring (unlikely with 1:1 stoichiometry). | 1. This is generally not favored but can occur. Ensure slow addition of the electrophile at low temperature. 2. Use a 1:1 stoichiometry or a slight excess of pyrrole. |
| Difficult Purification | Co-elution of product with starting material or impurities. | Adjust the polarity of the eluent system for column chromatography. A shallower gradient may be required for better separation. |
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and in an anhydrous environment.
-
2,4-Difluoronitrobenzene: A toxic and irritating compound. Avoid inhalation and skin contact.
-
DMF: A potential teratogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
All manipulations should be performed in a well-ventilated chemical fume hood.
References
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
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Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. Retrieved from [Link]
-
Knochel, P., et al. (2015). Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity-computed CH acidity relationship. Beilstein Journal of Organic Chemistry, 11, 1451–1459. [Link]
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Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
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Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1883. [Link]
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Borah, P., et al. (2021). Copper-catalyzed N-arylation of pyrroles: an overview. New Journal of Chemistry, 45(37), 16825-16848. [Link]
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Acevedo, O. (2012). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. University of Miami. Retrieved from [Link]
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Mary, Y. A., & Mathew, B. (2021). Copper-catalyzed N-arylation of pyrroles: An overview. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). WO2003044011A1 - Pyrrole synthesis.
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Gazzeh, H. (2020). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. IntechOpen. [Link]
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ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents. ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]
-
Sigman, M. S., & Toste, F. D. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. ACS Central Science, 4(7), 798–799. [Link]
-
Al-Hadedi, A. A. M., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 28(19), 6939. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
Byers, J. A. (2019). Concerted Nucleophilic Aromatic Substitutions. Trends in Chemistry, 1(3), 321. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]
-
Tradeindia. (n.d.). 2,4-difluoronitrobenzene - Nucleophilic Aromatic Substitution With Morpholine Using Flow Reactor. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Pyrrole – Knowledge and References. Retrieved from [Link]
-
Hu, Y., et al. (2017). Practical one-pot sequential procedure for the preparation of N-arylated 3,4-disubstituted pyrroles from alkenes. ResearchGate. Retrieved from [Link]
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Land of Learning. (2021, January 26). Electrophilic Reactions in Pyrrole | Heterocyclic compounds part 11 [Video]. YouTube. [Link]
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Grech, E., et al. (1987). Nucleophilic aromatic substitution in the pyrrole ring. Journal of the Chemical Society, Chemical Communications, (1), 74. [Link]
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Buchwald, S. L., et al. (n.d.). A General Procedure for the N-Arylation of Nitrogen Heterocycles. Massachusetts Institute of Technology. Retrieved from [Link]
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SlideShare. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
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Martínez-Vargas, A., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Catalysts, 13(3), 589. [Link]
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ResearchGate. (2020). (PDF) Synthesis of pyrrole and substituted pyrroles (Review). Retrieved from [Link]
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Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
SlidePlayer. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. Retrieved from [Link]
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Using 2-Nitro-4-(1-pyrrolyl)fluorobenzene as a pharmaceutical intermediate
Executive Summary & Mechanistic Rationale
In contemporary medicinal chemistry and drug development, bi-functional aromatic intermediates are highly sought after for their ability to streamline the synthesis of complex heterocycles. 2-Nitro-4-(1-pyrrolyl)fluorobenzene (CAS: 184173-91-9) is an exceptionally versatile building block tailored for this purpose[1],[2].
The utility of this molecule lies in its specific electronic architecture. The highly electronegative fluorine atom is positioned ortho to a strongly electron-withdrawing nitro group[3]. This configuration severely lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aromatic system, making the fluorine-bearing carbon highly electrophilic and an ideal candidate for Nucleophilic Aromatic Substitution (SNAr)[3].
Once a nucleophile (such as a primary amine, alcohol, or thiol) has displaced the fluorine, the adjacent nitro group can be smoothly reduced to yield an ortho-substituted aniline derivative[4]. This resulting 1,2-diamine structural motif is a privileged precursor for the cyclization of biologically active, fused bicyclic heterocycles like benzimidazoles, quinoxalines, and benzoxazoles. Furthermore, the 1-pyrrolyl moiety remains intact throughout these transformations, serving as a stable, lipophilic pharmacophore that often enhances the target binding affinity and cellular permeability of the final Active Pharmaceutical Ingredient (API).
Physicochemical & Structural Properties
The analytical constants for identifying and handling this intermediate are summarized below to assist with stoichiometric calculations and characterization.
| Parameter | Value / Description |
| Chemical Name | 2-Nitro-4-(1-pyrrolyl)fluorobenzene |
| CAS Registry Number | 184173-91-9 |
| Molecular Formula | C10H7FN2O2 |
| Molecular Weight | 206.17 g/mol |
| Key Functional Groups | Fluoride (SNAr Leaving Group), Nitro (Activating & Reducible Group), Pyrrole (Lipophilic Pharmacophore) |
| Primary Reaction Modes | Nucleophilic Aromatic Substitution (SNAr), Catalytic Hydrogenation |
Strategic Workflow & Pathway Visualization
The logical flow for utilizing 2-Nitro-4-(1-pyrrolyl)fluorobenzene in a pharmaceutical synthesis campaign relies on a sequential SNAr-Reduction-Cyclization methodology.
Figure 1: Synthetic workflow for converting 2-Nitro-4-(1-pyrrolyl)fluorobenzene into target APIs.
Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems—meaning the mechanistic rationale directly dictates the visual and analytical checkpoints you will observe during the experiment.
Phase 1: Nucleophilic Aromatic Substitution (SNAr) with Primary Amines
Mechanistic Causality: The electron-withdrawing nitro group delocalizes the negative charge of the incoming nucleophile, stabilizing the anionic Meisenheimer intermediate[3]. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base; its sole purpose is to act as an acid scavenger for the HF byproduct, ensuring the nucleophilic amine is not deactivated by protonation. A polar aprotic solvent (DMF) is chosen because it thoroughly solvates cations but leaves nucleophilic amines relatively unsolvated, vastly increasing their effective reactivity.
Step-by-Step Procedure:
-
Charge a flame-dried 100 mL round-bottom flask with 2-Nitro-4-(1-pyrrolyl)fluorobenzene (1.0 eq, 5.0 mmol) and dissolve in anhydrous DMF (25 mL, yielding a ~0.2 M solution).
-
Add the selected primary amine nucleophile (1.2 eq, 6.0 mmol) to the stirring solution.
-
Dropwise, add DIPEA (2.0 eq, 10.0 mmol) at room temperature.
-
Elevate the reaction temperature to 60 °C and stir for 2–4 hours under an inert N2 atmosphere.
-
Validation Checkpoint: Spot the reaction on a TLC plate (typically 30% EtOAc in Hexanes). The UV-active starting material will be replaced by a highly visible, bright yellow/orange spot representing the nitroaniline adduct.
-
Work-Up: Cool the mixture to room temperature and slowly pour it into 100 mL of rapidly stirring ice water. The product will precipitate. Filter the bright orange solid, wash with cold water (3 x 20 mL), and dry under high vacuum.
Phase 2: Catalytic Nitro Reduction to Aniline
Mechanistic Causality: Palladium-on-carbon (Pd/C) provides an optimal high-surface-area lattice for the homolytic cleavage of molecular hydrogen (H2), significantly lowering the activation energy required to reduce the oxygen-rich nitro group[5]. The reaction transitions through intermediate nitroso and hydroxylamine species before cleaving the N-O bonds entirely[5]. Methanol is used as a protic solvent to stabilize these highly polar transition states and facilitate rapid inter-molecular proton transfer[4].
Step-by-Step Procedure:
-
Dissolve the purified SNAr adduct (1.0 eq, 4.0 mmol) in a mixture of anhydrous Methanol and THF (1:1 ratio, 40 mL). Note: The THF is added to maintain the solubility of the lipophilic pyrrole moiety.
-
Degas the solution by sparging with Nitrogen gas for 5 minutes.
-
Carefully add 10% Pd/C (10% w/w relative to the substrate). Critical Safety Note: Dry Pd/C is pyrophoric in the presence of methanol vapor. Always add it under a strictly inert atmosphere.
-
Seal the flask, gently evacuate the atmosphere using a vacuum manifold, and backfill with Hydrogen gas (H2) via a standard balloon. Repeat the evacuate/backfill cycle three times.
-
Stir the heterogeneous mixture vigorously at room temperature for 2–4 hours.
-
Validation Checkpoint: Monitor the color. The vivid yellow/orange hue of the solution will steadily fade to a pale tan or colorless state as the chromophoric nitro group is destroyed.
-
Work-Up: Filter the reaction mixture through a packed pad of Celite to safely remove the Pd/C catalyst. Rinse the pad with excess methanol (30 mL). Concentrate the combined filtrate in vacuo to yield the substituted 4-(1-pyrrolyl)-1,2-diamine.
Analytical Tracking Summary
To ensure protocol fidelity, utilize this matrix to continuously validate your intermediate products through standard analytical instrumentation.
| Process Stage | Visual Indicator | LC-MS Signature | NMR Marker |
| Starting Material | Pale yellow solid | [M+H]⁺ = 207.1 | Presence of an intense ¹⁹F NMR signal at ~ -115 ppm |
| Post-SNAr | Bright yellow to orange solid | [M+H]⁺ corresponding to the primary amine adduct | Complete loss of the ¹⁹F NMR signal; Appearance of new aliphatic/amine protons |
| Post-Reduction | Colorless to pale tan solid | [M+H]⁺ shifts precisely by -30 Da compared to the SNAr adduct | Appearance of a broad –NH₂ singlet (~4.0 - 5.5 ppm), rapidly exchangeable with D₂O |
References
-
[1] Title: 184173-91-9_2-Nitro-4-(1-pyrrolyl)fluorobenzene CAS. Source: chemsrc.com. URL: 1
-
[2] Title: 2-硝基-4-(1-吡咯基)氟苯_CAS:184173-91-9. Source: cmxx.com. URL: 2
-
[4] Title: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC. Source: nih.gov. URL: 4
-
[3] Title: How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Source: mdpi.com. URL: 3
-
[5] Title: A Head-to-Head Battle of Catalysts: Raney Nickel vs. Palladium-on-Carbon for Nitro Group Reduction. Source: benchchem.com. URL: 5
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Synthesis of heterocyclic compounds starting from 2-Nitro-4-(1-pyrrolyl)fluorobenzene
An Application Guide to the Synthesis of Heterocyclic Compounds from 2-Nitro-4-(1-pyrrolyl)fluorobenzene
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of diverse heterocyclic compounds utilizing 2-Nitro-4-(1-pyrrolyl)fluorobenzene as a versatile starting material. The unique electronic properties of this substrate, featuring a highly activated fluorine atom for nucleophilic aromatic substitution (SNAr) and a readily reducible nitro group, offer a robust platform for constructing complex molecular architectures. This document elucidates the core synthetic strategies, provides step-by-step experimental protocols, and explains the chemical principles underpinning these transformations.
Introduction: The Strategic Value of 2-Nitro-4-(1-pyrrolyl)fluorobenzene
2-Nitro-4-(1-pyrrolyl)fluorobenzene is a valuable building block in modern organic synthesis. Its structure incorporates two key functional handles that can be manipulated with high selectivity to build more complex heterocyclic systems.
-
The Activated C-F Bond: The fluorine atom is positioned ortho to a powerful electron-withdrawing nitro group. This arrangement significantly lowers the electron density at the carbon atom bearing the fluorine, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2][3] This allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.
-
The Versatile Nitro Group: The nitro group serves not only as an activating group but also as a synthetic precursor to an amino group. The reduction of the nitro moiety to a primary amine is a fundamental transformation that opens up a plethora of cyclization strategies.[4][5][6]
The strategic combination of these two functionalities enables a logical and modular approach to the synthesis of fused heterocyclic systems, such as pyrrolo[1,2-a]quinoxalines and substituted benzimidazoles, which are prevalent scaffolds in pharmacologically active compounds.
Caption: Core synthetic pathways from the starting material.
Pathway 1: Nucleophilic Aromatic Substitution (SNAr) Protocols
The SNAr reaction is typically the initial step in multi-step syntheses starting from 2-Nitro-4-(1-pyrrolyl)fluorobenzene. The choice of nucleophile dictates the structure of the resulting intermediate.
Causality Behind Experimental Choices
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal. They effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃) while poorly solvating the anionic nucleophile, thereby enhancing its nucleophilicity.
-
Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is employed to deprotonate the nucleophile (e.g., a primary amine or thiol) in situ or to act as a scavenger for the HF generated during the reaction.
-
Temperature: These reactions are often performed at room temperature or with gentle heating. The high activation of the substrate by the nitro group means that harsh conditions are typically unnecessary.[7]
Protocol 2.1: Synthesis of N-(Substituted)-2-nitro-4-(1-pyrrolyl)anilines
This protocol describes the general procedure for the reaction with primary or secondary amines to generate key aniline intermediates.
Step-by-Step Methodology:
-
To a stirred solution of 2-Nitro-4-(1-pyrrolyl)fluorobenzene (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add the desired amine (e.g., benzylamine, morpholine) (1.2 eq) dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid extensively with water and then with a cold, non-polar solvent like hexane to remove non-polar impurities.
-
Dry the product under vacuum to yield the N-substituted-2-nitro-4-(1-pyrrolyl)aniline.
| Nucleophile (Amine) | Product | Typical Yield (%) |
| Benzylamine | N-Benzyl-2-nitro-4-(1-pyrrolyl)aniline | 90-95% |
| Morpholine | 4-(2-Nitro-4-(1-pyrrolyl)phenyl)morpholine | 92-97% |
| Pyrrolidine | 1-(2-Nitro-4-(1-pyrrolyl)phenyl)pyrrolidine | >95% |
Pathway 2: Nitro Group Reduction and Subsequent Cyclization
The transformation of the nitro group into an amine is pivotal for constructing fused heterocyclic rings. This reduction must be performed under conditions that do not affect other functional groups, particularly the pyrrole ring.
Causality Behind Experimental Choices
-
Reducing Agent: A variety of methods can be employed for nitro group reduction.[8]
-
Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method, often providing high yields with simple workup (catalyst filtration).
-
Metal/Acid (Fe/HCl, SnCl₂/HCl): These are classic and robust methods. Iron in acidic media is often preferred due to its cost-effectiveness and milder nature compared to other systems.[9]
-
Transfer Hydrogenation: Reagents like hydrazine hydrate in the presence of a catalyst can be effective and avoid the use of high-pressure hydrogen gas.[8]
-
Protocol 3.1: Synthesis of Pyrrolo[1,2-a]quinoxalin-4(5H)-ones
This protocol details a modern, one-pot synthesis that combines SNAr and reductive cyclization, offering high efficiency and atom economy. The method utilizes glucose, a green and safe reducing agent.[10]
Caption: Workflow for one-pot Pyrroloquinoxaline synthesis.
Step-by-Step Methodology:
-
In a sealed reaction vessel, combine 2-Nitro-4-(1-pyrrolyl)fluorobenzene (1.0 eq), alkyl (NH)-pyrrole-2-carboxylate (1.2 eq), glucose (3.0 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Add anhydrous DMSO to achieve a substrate concentration of approximately 0.1 M.
-
Seal the vessel and heat the mixture to 120 °C with vigorous stirring for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine (3x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to afford the desired pyrrolo[1,2-a]quinoxalin-4(5H)-one.
Protocol 3.2: Synthesis of 2-Substituted-7-(1-pyrrolyl)-1H-benzimidazoles
This two-step synthesis first generates a key diamine intermediate, which is then condensed with an aldehyde to form the benzimidazole ring system. This is a classic and highly reliable method for benzimidazole synthesis.[11][12]
Caption: Two-step synthesis of Benzimidazole derivatives.
Step A: Synthesis of 4-(1-pyrrolyl)benzene-1,2-diamine Intermediate
-
Suspend the N-substituted-2-nitro-4-(1-pyrrolyl)aniline (1.0 eq, from Protocol 2.1) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq).
-
Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude diamine, which is often used directly in the next step without further purification.
Step B: Reductive Cyclocondensation to form Benzimidazole
-
Dissolve the crude 4-(1-pyrrolyl)benzene-1,2-diamine intermediate (1.0 eq) in ethanol.
-
Add the desired aromatic aldehyde (1.1 eq) followed by sodium bisulfite (NaHSO₃, 2.0 eq).[13]
-
Heat the mixture to reflux for 3-6 hours.
-
Cool the reaction, and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure 2-substituted benzimidazole.
Conclusion
2-Nitro-4-(1-pyrrolyl)fluorobenzene stands out as a powerful and adaptable substrate for constructing a variety of heterocyclic frameworks. By leveraging the sequential reactivity of its activated fluoro and nitro groups, chemists can access complex molecules through logical and high-yielding synthetic routes. The protocols outlined in this guide provide a solid foundation for researchers to explore and expand upon the rich chemistry of this valuable building block.
References
-
Title: Iron-Catalyzed Hydrogen Transfer Reduction of Nitroarenes with Alcohols: Synthesis of Imines and Aza Heterocycles Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Amine synthesis by nitro compound reduction Source: Organic Chemistry Portal URL: [Link]
-
Title: NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE Source: IJRAR.org URL: [Link]
-
Title: Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review Source: ResearchGate URL: [Link]
-
Title: Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines Source: Organic Chemistry Blog URL: [Link]
-
Title: One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Medium Source: Progress in Chemical and Biochemical Research URL: [Link]
-
Title: One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted Source: C&EN URL: [Link]
-
Title: Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation Source: PMC - NIH URL: [Link]
-
Title: Concerted Nucleophilic Aromatic Substitution Reactions Source: PMC - NIH URL: [Link]
-
Title: Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation Source: Semantic Scholar URL: [Link]
-
Title: An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes Source: MDPI URL: [Link]
-
Title: Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms Source: Semantic Scholar URL: [Link]
-
Title: Synthesis and Pharmacological Profile of Benzimidazoles Source: IntechOpen URL: [Link]
-
Title: Simple and green synthesis of benzimidazoles and pyrrolo[1,2-a]quinoxalines via Mamedov heterocycle rearrangement Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
-
Title: Modular synthesis of pyrrole-fused heterocycles via glucose-mediated nitro-reductive cyclization Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices Source: MDPI URL: [Link]
-
Title: Aromatic Substitution Reactions Practice Source: YouTube URL: [Link]
-
Title: A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles Source: Oriental Journal of Chemistry URL: [Link]
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Application Note: Reagents and Protocols for the Nucleophilic Displacement of Fluorine in 2-Nitro-4-(1-pyrrolyl)fluorobenzene
Introduction and Therapeutic Relevance
In contemporary medicinal chemistry and drug development, constructing structurally rigid, heteroatom-dense pharmacophores is critical for target affinity and metabolic stability. 2-Nitro-4-(1-pyrrolyl)fluorobenzene (CAS: 184173-91-9) is a premium synthetic building block utilized to engineer diverse 1,2,4-trisubstituted benzene derivatives[1]. The pendant 1-pyrrolyl motif provides a distinct lipophilic plane highly favored in the structural design of kinase inhibitors and GPCR-targeting neuroleptics. The strategic placement of an activating nitro group ortho to a reactive fluorine atom allows this scaffold to function as an ideal substrate for divergent Nucleophilic Aromatic Substitution (SNAr) functionalization[2].
Mechanistic Rationale: The Superiority of Fluorine
While classic SN1 and SN2 substitutions rely heavily on the relative weakness of the carbon-halogen bond (resulting in an I > Br > Cl > F reactivity trend), the SNAr reaction operates on an inverted paradigm[3].
-
Electronegativity over Bond Strength: In SNAr, the rate-determining step is the initial nucleophilic attack on the aromatic ring, not the cleavage of the leaving group[2]. Fluorine’s extreme electronegativity intensely polarizes the C–F bond. This pulls electron density away from the ipso-carbon, making it highly electrophilic and dramatically lowering the activation energy for nucleophilic attack[2].
-
Kinetic Sinks and Intermediate Stabilization: The electron-withdrawing nitro group positioned ortho to the fluorine plays an indispensable synergistic role. It acts as an electron sink, stabilizing the negatively charged transition state (the Meisenheimer complex) via both inductive withdrawal and powerful resonance delocalization[4].
-
Concerted vs. Stepwise Debate: While traditionally modeled as a two-step process (addition-elimination), advanced kinetic isotope effect (KIE) studies show that depending on the nucleophile and basicity, some highly activated SNAr reactions bypass the discrete Meisenheimer intermediate altogether, undergoing a synchronized "concerted" transition state[5].
Mechanistic pathway of SNAr: Nucleophilic attack forms a Meisenheimer complex, then F- elimination.
Reagent Selection Matrix
To execute systematic libraries around the 2-nitro-4-(1-pyrrolyl)phenyl core, the selection of the nucleophile, base, and solvent must be meticulously balanced. Polar aprotic solvents (such as DMF and DMSO) are mandated; they accelerate the SNAr reaction by leaving the nucleophile completely un-solvated (highly reactive) while actively solvating the transition state counter-cations[4].
Table 1: Reaction Condition Guidelines for Diverse Nucleophilic Classes
| Nucleophile Class | Representative Reagent | Optimal Base | Solvent | Temp (°C) | Time (h) | Exp. Yield (%) |
| Secondary Amine | Morpholine / Piperidine | K₂CO₃ / DIPEA | DMF | 70–80 | 4–6 | 85–95 |
| Primary Amine | Benzylamine / Anilines | DIPEA / Et₃N | DMSO | 80–90 | 6–8 | 80–90 |
| Phenoxide | Substituted Phenols | Cs₂CO₃ | DMF | 80–100 | 8–12 | 75–85 |
| Thiolate | Aryl/Alkyl Thiols | K₂CO₃ | MeCN | 25–50 | 2–4 | > 90 |
Data summarized from field-proven condition optimization for ortho-nitrofluorobenzene derivatives[3][4].
Self-Validating Experimental Protocols
The following methodologies are engineered to prevent false positives and establish clear stopping criteria based on causality, ensuring high fidelity during library scale-up.
Protocol A: Fluorine Displacement with Secondary Amines (e.g., Morpholine)
Objective: Synthesis of 4-(2-nitro-4-(1H-pyrrol-1-yl)phenyl)morpholine. Causal Rationale: K₂CO₃ is utilized as a heterogeneous, non-nucleophilic proton sink to neutralize the liberated HF. This prevents the protonation of morpholine, keeping it fully available for the nucleophilic attack[4].
-
Reaction Assembly: To an oven-dried, 25 mL round-bottom flask equipped with a magnetic stir bar, charge 2-Nitro-4-(1-pyrrolyl)fluorobenzene (1.0 eq, 1.0 mmol) and anhydrous K₂CO₃ (1.5 eq, 1.5 mmol).
-
Solvent & Reagent Addition: Suspend the mixture in anhydrous DMF (5.0 mL, 0.2 M). Add morpholine (1.2 eq, 1.2 mmol) dropwise at ambient temperature.
-
Thermocycling: Fit the flask with a reflux condenser and heat the suspension to 75 °C in an oil bath.
-
Analytical Monitoring: After 4 hours, pull a 10 µL aliquot. Quench in 100 µL H₂O / 100 µL EtOAc and analyze the organic layer via LC-MS. The complete disappearance of the parent mass indicates completion.
-
Workup: Cool the reaction mixture to 0 °C and precipitate the product by slowly pouring the DMF solution into 25 mL of vigorously stirred ice-cold water.
-
Isolation: Filter the resultant vivid yellow/orange precipitate under vacuum, wash with cold water (3 × 10 mL), and dry under high vacuum to afford the morpholino derivative.
Protocol B: Fluorine Displacement with Phenoxides
Objective: Synthesis of 1-(aryloxy)-2-nitro-4-(1H-pyrrol-1-yl)benzene. Causal Rationale: Oxygen-based nucleophiles are inherently "harder" and typically require harsher conditions or stronger bases than nitrogen. Cesium carbonate (Cs₂CO₃) is specifically utilized here over potassium derivatives due to the "cesium effect," which enhances the solubility and naked nucleophilicity of the phenoxide ion in DMF[4].
-
Reagent Activation: In an inert environment, combine the desired phenol (1.1 eq) with Cs₂CO₃ (2.0 eq) in anhydrous DMF (0.2 M) and stir at 50 °C for 30 minutes to pre-form the phenoxide ion.
-
Substrate Introduction: Slowly add 2-Nitro-4-(1-pyrrolyl)fluorobenzene (1.0 eq) to the activated phenoxide solution.
-
Thermocycling: Elevate the temperature to 90 °C. Maintain heating for 8–10 hours.
-
Workup & Extraction: Partition the reaction mixture between EtOAc (20 mL) and 5% aqueous LiCl (20 mL) to effectively strip the DMF into the aqueous layer. Wash the organic phase sequentially with 1M NaOH (to remove unreacted phenol) and brine.
-
Purification: Dry the organics over MgSO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes:EtOAc gradient).
Standard operational workflow for SNAr reaction execution, from setup to final product isolation.
References
-
Nucleophilic aromatic substitution - Wikipedia. Available at: [Link][3]
-
One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted - Springer Nature. Available at: [Link][5]
-
184173-91-9 2-Nitro-4-(1-pyrrolyl)fluorobenzene CAS - ChemSrc. Available at: [Link][1]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link][2]
Sources
- 1. 184173-91-9_2-Nitro-4-(1-pyrrolyl)fluorobenzeneCAS号:184173-91-9_2-Nitro-4-(1-pyrrolyl)fluorobenzene【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. communities.springernature.com [communities.springernature.com]
Application Notes and Protocols for the Functionalization of the Pyrrole Ring in 2-Nitro-4-(1-pyrrolyl)fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: Navigating the Challenges of a Deactivated Pyrrole System
The functionalization of the pyrrole ring in 2-Nitro-4-(1-pyrrolyl)fluorobenzene presents a unique set of challenges rooted in the electronic nature of the N-aryl substituent. The presence of two potent electron-withdrawing groups, a nitro group at the 2-position and a fluorine atom at the 4-position of the phenyl ring, significantly deactivates the pyrrole nucleus towards electrophilic aromatic substitution. This deactivation stems from the delocalization of the nitrogen's lone pair of electrons towards the electron-deficient phenyl ring, thereby reducing the electron density and nucleophilicity of the pyrrole ring itself.
This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful functionalization of this challenging substrate. We will delve into the mechanistic underpinnings of various electrophilic substitution reactions and offer field-proven strategies to achieve desired chemical transformations, including halogenation, nitration, acylation, and formylation. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers to adapt and troubleshoot as needed.
Core Principles of Reactivity and Regioselectivity
Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, with a marked preference for the C2 and C5 positions (α-positions). This regioselectivity is attributed to the superior resonance stabilization of the cationic intermediate (Wheland intermediate) formed upon electrophilic attack at the α-position compared to the β-position (C3 and C4)[1]. However, in the case of 2-Nitro-4-(1-pyrrolyl)fluorobenzene, this inherent reactivity is substantially diminished.
The deactivating effect of the 2-nitro-4-fluorophenyl group necessitates the use of more forcing reaction conditions or more potent electrophilic reagents compared to those typically employed for simple pyrroles. Furthermore, while the electronic preference for α-substitution generally remains, steric hindrance from the bulky N-aryl group can influence the regiochemical outcome, potentially leading to a mixture of isomers or favoring the less-hindered C5 position.
Halogenation of the Pyrrole Ring
The introduction of a halogen atom onto the pyrrole ring serves as a valuable synthetic handle for further transformations, such as cross-coupling reactions. For the bromination of the deactivated pyrrole ring in 2-Nitro-4-(1-pyrrolyl)fluorobenzene, N-Bromosuccinimide (NBS) is the reagent of choice due to its milder nature compared to molecular bromine, which can lead to over-bromination and decomposition of the sensitive pyrrole ring[2][3].
Protocol 1: Monobromination using N-Bromosuccinimide (NBS)
This protocol is designed to favor the monobromination of the pyrrole ring, primarily at the C2 or C5 position.
Materials:
-
2-Nitro-4-(1-pyrrolyl)fluorobenzene
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-Nitro-4-(1-pyrrolyl)fluorobenzene (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve NBS (1.05 eq) in a minimal amount of anhydrous THF.
-
Add the NBS solution dropwise to the cooled pyrrole solution over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired monobrominated product.
Causality of Experimental Choices:
-
Low Temperature (-78 °C): The deactivation of the pyrrole ring requires a more reactive electrophile. However, to control the reaction and prevent potential side reactions and decomposition, a low temperature is crucial.
-
NBS: Provides a controlled, low concentration of electrophilic bromine, minimizing the risk of polybromination[2].
-
Anhydrous Conditions: NBS and the reaction intermediates are sensitive to moisture.
Nitration of the Pyrrole Ring
Nitration of the pyrrole ring introduces a nitro group, a versatile functional group for further synthetic manipulations. Given the high sensitivity of the pyrrole ring to strong acids, which can induce polymerization[1][4][5], the use of a classical nitric acid/sulfuric acid mixture is ill-advised. A milder nitrating agent, such as acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is recommended.
Protocol 2: Nitration using Acetyl Nitrate
This protocol aims to introduce a single nitro group onto the pyrrole ring.
Materials:
-
2-Nitro-4-(1-pyrrolyl)fluorobenzene
-
Acetic anhydride
-
Fuming nitric acid
-
Anhydrous Dichloromethane (DCM)
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add acetic anhydride.
-
Cool the acetic anhydride to 0 °C in an ice-water bath.
-
Slowly add fuming nitric acid (1.1 eq) dropwise to the cooled and stirred acetic anhydride to generate acetyl nitrate in situ. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve 2-Nitro-4-(1-pyrrolyl)fluorobenzene (1.0 eq) in anhydrous DCM.
-
Slowly add the solution of the pyrrole derivative to the freshly prepared acetyl nitrate solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Acetyl Nitrate: A milder nitrating agent that avoids the strongly acidic and oxidizing conditions of mixed acid nitration, thus preventing polymerization of the pyrrole ring[4][5].
-
Low Temperature: Essential for controlling the reactivity of the nitrating agent and ensuring selectivity.
Acylation of the Pyrrole Ring: The Friedel-Crafts Reaction
Friedel-Crafts acylation introduces an acyl group onto the pyrrole ring, forming a ketone. This reaction is particularly challenging for the deactivated 2-Nitro-4-(1-pyrrolyl)fluorobenzene. The choice of Lewis acid is critical and can influence the regioselectivity of the acylation[6][7]. Stronger Lewis acids like AlCl₃ may be required to overcome the deactivation, but they also increase the risk of polymerization.
Protocol 3: Friedel-Crafts Acylation
This protocol provides a general framework for the acylation of the deactivated pyrrole. Optimization of the Lewis acid and temperature may be necessary.
Materials:
-
2-Nitro-4-(1-pyrrolyl)fluorobenzene
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 eq)
-
Anhydrous Aluminum chloride (AlCl₃) or other suitable Lewis acid (e.g., SnCl₄, TiCl₄) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.5-2.0 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add the acyl chloride (1.2 eq) dropwise to the stirred suspension.
-
Stir the mixture at 0 °C for 30 minutes to form the acylium ion complex.
-
In a separate flask, dissolve 2-Nitro-4-(1-pyrrolyl)fluorobenzene (1.0 eq) in anhydrous DCM.
-
Add the pyrrole solution dropwise to the acylium ion complex at 0 °C.
-
Allow the reaction to stir at 0 °C and then slowly warm to room temperature. Gentle heating may be required, but this should be approached with caution to avoid polymerization. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow, dropwise addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Strong Lewis Acid (AlCl₃): Necessary to activate the acyl chloride and overcome the deactivation of the pyrrole ring. The stoichiometry is increased to account for complexation with the nitro group.
-
Order of Addition: Adding the pyrrole to the pre-formed acylium ion complex can sometimes minimize side reactions.
-
Temperature Control: Crucial to balance the need for activation with the risk of polymerization[8].
Formylation of the Pyrrole Ring: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild method for introducing a formyl group (-CHO) onto electron-rich aromatic rings[9][10]. For the deactivated pyrrole in 2-Nitro-4-(1-pyrrolyl)fluorobenzene, this reaction will likely require more forcing conditions than for a typical pyrrole.
Protocol 4: Vilsmeier-Haack Formylation
This protocol describes the formylation using the Vilsmeier reagent, generated in situ from DMF and POCl₃.
Materials:
-
2-Nitro-4-(1-pyrrolyl)fluorobenzene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Crushed ice
-
Saturated aqueous sodium acetate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (1.5 eq) dropwise to the cooled and stirred DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
In a separate flask, dissolve 2-Nitro-4-(1-pyrrolyl)fluorobenzene (1.0 eq) in anhydrous DCE.
-
Add the pyrrole solution dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-80 °C for 2-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the addition of a saturated aqueous sodium acetate solution until the pH is approximately 6-7.
-
Heat the mixture on a steam bath for 15-20 minutes to hydrolyze the intermediate iminium salt.
-
Cool the mixture and transfer it to a separatory funnel. Extract with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Heating: The deactivated nature of the substrate likely requires thermal energy to drive the electrophilic substitution to completion[11].
-
Hydrolysis Step: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to yield the desired aldehyde.
Data Presentation
| Reaction | Reagents | Key Conditions | Expected Major Product(s) |
| Bromination | NBS, THF | -78 °C | 2-bromo- and/or 5-bromo-pyrrole derivative |
| Nitration | HNO₃, Ac₂O | 0 °C | 2-nitro- and/or 5-nitro-pyrrole derivative |
| Acylation | RCOCl, AlCl₃ | 0 °C to RT | 2-acyl- and/or 5-acyl-pyrrole derivative |
| Formylation | POCl₃, DMF | 50-80 °C | 2-formyl- and/or 5-formyl-pyrrole derivative |
Visualizations
Caption: General experimental workflow for electrophilic substitution.
Sources
- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Clauson-Kaas Synthesis of 2-Nitro-4-(1-pyrrolyl)fluorobenzene
Welcome to the Application Scientist Technical Support Center. Synthesizing 2-Nitro-4-(1-pyrrolyl)fluorobenzene via the classic Clauson-Kaas reaction presents a notorious set of challenges. The precursor—4-fluoro-3-nitroaniline —is heavily deactivated. The meta-nitro group exerts a powerful inductive electron-withdrawing effect, while the para-fluoro group contributes further inductive pull, severely reducing the nucleophilicity of the primary amine[1].
When attempting to react this weakly nucleophilic aniline with 2,5-dimethoxytetrahydrofuran (2,5-DMTF), researchers routinely encounter a severe bottleneck: the highly reactive oxocarbenium intermediate accumulates faster than the aniline can attack it, leading to widespread polymeric degradation (black tar)[2].
This guide provides a self-validating mechanistic protocol, quantitative troubleshooting frameworks, and verified solutions to overcome these kinetic barriers and dramatically improve your reaction yields[3].
Mechanistic Framework & The Polymerization Bottleneck
To successfully optimize the yield, we must manipulate the steady-state concentration of the transient intermediates. Below is the kinetic branch point demonstrating where standard batch reactions fail.
Mechanistic pathway of Clauson-Kaas synthesis highlighting the competing polymerization side reaction.
The Self-Validating Protocol: Rate-Controlled Deactivated Condensation
To enforce the pathway toward the aminal intermediate and prevent polymeric degradation, this protocol utilizes a mild organic acid (p-TsOH)[2] and enforces a strict syringe-pump addition sequence.
Reagent Equivalents: 4-Fluoro-3-nitroaniline (1.0 eq, 10 mmol), 2,5-DMTF (1.2 eq, 12 mmol), p-TsOH·H₂O (0.1 eq, 10 mol%), Toluene (40 mL).
Phase 1: Substrate Equilibration
-
Combine 4-fluoro-3-nitroaniline and p-TsOH in 30 mL of anhydrous toluene within a dry round-bottom flask.
-
Attach a Dean-Stark trap and heat to 110°C (reflux) under an argon atmosphere.
Validation Check: The solution must be visibly homogeneous and transparent (typically deep yellow). Causality: If solid particulates remain, the amine is not fully solubilized and cannot act as a nucleophile. Add toluene in 2 mL increments until crystal clear before proceeding.
Phase 2: Rate-Controlled Oxocarbenium Generation 3. Dilute 2,5-DMTF in 10 mL of toluene and load it into an automated syringe pump. 4. Inject the 2,5-DMTF solution into the refluxing mixture at a strictly maintained rate of 0.2 mL/min .
Validation Check: The reaction color should slowly transition from yellow to a deep, translucent amber. Causality: The slow addition maintains a nearly zero steady-state concentration of the oxocarbenium ion. If the solution rapidly flashes to an opaque, viscous black, localized over-concentration has occurred. Instantly pause the pump and increase the magnetic stirrer speed to >800 RPM.
Phase 3: Cyclodehydration 5. Post-addition, maintain reflux for an additional 4 hours. Monitor the Dean-Stark trap for the accumulation of methanol and water (byproducts of the Clauson-Kaas condensation)[4].
Validation Check: Withdraw a 50 µL aliquot and run TLC (Hexanes:EtOAc 4:1). The non-polar 2-nitro-4-(1-pyrrolyl)fluorobenzene product will migrate faster than the highly polar nitroaniline. The complete disappearance of the lower baseline spot guarantees kinetic completion.
Phase 4: Neutralization & Isolation 6. Cool to room temperature and wash the organic layer with 20 mL of saturated aqueous NaHCO₃.
Validation Check: The evolution of CO₂ gas bubbles confirms the successful neutralization of the p-TsOH catalyst. Proceed to separation only when effervescence completely stops to prevent residual acid from catalyzing downstream product decomposition.
-
Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via short-path silica plug.
Quantitative Troubleshooting Matrix
Use this data-driven matrix to diagnose and correct specific process deviations encountered during the synthesis.
| Observed Metric / Symptom | Mechanistic Root Cause | Process Intervention | Expected Yield Impact |
| Final yield < 40%, severe black intractable residue | Runaway polymerization of the oxocarbenium intermediate due to rapid manual reagent addition[2]. | Implement syringe-pump addition (0.1–0.2 mL/min) of 2,5-DMTF; increase stirring agitation to >800 RPM. | +25% to +40% |
| > 30% Unreacted 4-fluoro-3-nitroaniline isolated | Aminal cyclization is stalling due to equilibrium disruption from accumulated H₂O/MeOH byproducts. | Attach a Dean-Stark trap to continuously pull reaction water; ensure temperature is rigidly held at ≥110°C. | +15% to +20% |
| Multiple unidentifiable side spots on TLC | Indiscriminate electrophilic aromatic substitution or functional group degradation caused by harsh mineral acids (e.g., H₂SO₄)[2]. | Replace mineral acids with milder organic alternatives (p-TsOH) or green solid-supported catalysts like Humin-SO₃H[5]. | +10% to +15% |
Frequently Asked Questions (FAQs)
Q: Why does my reaction mixture rapidly turn into a black, unusable tar despite using standard Clauson-Kaas procedures? A: Standard procedures were developed for electron-rich or neutral anilines. 4-fluoro-3-nitroaniline is a strongly deactivated, weakly nucleophilic amine[1]. Because its nucleophilic attack on the activated 2,5-DMTF intermediate is sluggish, the reactive oxocarbenium ion accumulates. At elevated temperatures, these highly electrophilic species undergo self-polymerization into complex furanic/pyrrolic resins (tar)[2]. Modulating the addition rate is mandatory to prevent this.
Q: How does the choice of acid catalyst influence the reaction profile and product stability? A: Mineral acids (like sulfuric or hydrochloric acid) are highly active but can indiscriminately degrade sensitive functional groups and accelerate tar formation in batch processes[2]. Shifting to milder organic Brønsted acids like p-toluenesulfonic acid (p-TsOH) or modern heterogeneous biobased catalysts (such as Humin-SO₃H) provides enough local protonation to activate the furan ring while successfully suppressing rapid runaway polymerization[3][5].
Q: Can continuous flow processing or microwave assistance improve the synthesis of this specific fluorinated compound? A: Yes, significantly. Transitioning from a batch reactor to continuous flow tightly controls both mixing times and heat transfer[2]. By continuously passing the deactivated aniline and 2,5-DMTF through a heated catalytic zone (e.g., at 160°C), the residence time is strictly constrained. This delivers the high thermal energy required to force the cyclization of the deactivated amine without giving the intermediates enough time to degrade into polymers[2]. Similarly, acidic ionic liquids (e.g., [hmim][HSO₄]) combined with microwave irradiation have been shown to drastically shorten reaction times for deactivated nitroanilines while bypassing thermal degradation entirely[1].
References
-
Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles. ACS Omega (2024). Available at:[Link]
-
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry (2023). Available at:[Link]
-
Green Synthesis of Pyrrole Derivatives. Current Organic Synthesis (Semantic Scholar, 2017). Available at:[Link]
-
Humin-sulfuric acid as a novel recoverable biocatalyst for pyrrole synthesis in water. PMC (2024). Available at:[Link]
-
Modified Clauson-Kaas Reaction Optimization Protocols. ResearchGate (2023). Available at:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Humin-sulfuric acid as a novel recoverable biocatalyst for pyrrole synthesis in water - PMC [pmc.ncbi.nlm.nih.gov]
Solving solubility issues of 2-Nitro-4-(1-pyrrolyl)fluorobenzene in ethanol
Welcome to the Technical Support Center for Advanced Organic Formulations . As application scientists, we understand that handling rigid, highly functionalized aromatic compounds presents significant solvation challenges.
This guide provides mechanistic troubleshooting, comparative data, and validated protocols specifically engineered to resolve the solubility issues of 2-Nitro-4-(1-pyrrolyl)fluorobenzene (CAS: 184173-91-9) in ethanol.
Part 1: Diagnostic Overview & Root Cause Analysis (FAQs)
Q1: Why does 2-Nitro-4-(1-pyrrolyl)fluorobenzene resist dissolution or crash out in pure ethanol? Answer: The insolubility is a thermodynamic bottleneck driven by the molecule's structural lipophilicity and high crystal lattice energy. The compound features a rigid fluorobenzene core coupled with a pyrrole ring, creating a highly hydrophobic surface area. While the nitro group and fluorine atom provide discrete dipole moments, they are insufficient to easily disrupt ethanol's extensive hydrogen-bonded network at room temperature.
In structurally analogous di-substituted and highly functionalized benzene derivatives, dissolving the solid into ethanol requires significant cavitation energy (to create a "hole" in the solvent) which is not thermodynamically offset by the enthalpy of solute-solvent mixing[1].
Q2: Will applying heat permanently resolve the solubility limitation? Answer: Heating provides the activation energy necessary to break the solid lattice, as the dissolution of highly substituted nitroaromatics is heavily endothermic[2]. Like structurally related molecules (e.g., p-nitrophenylacetonitrile), the mole fraction solubility scales exponentially with temperature[3]. However, this is a temporary state; once the solution cools back to room temperature, the thermodynamic equilibrium shifts, and the compound will rapidly re-crystallize.
Q3: How do cosolvents circumvent this thermodynamic barrier? Answer: By adding a carefully selected aprotic organic cosolvent (like ethyl acetate or acetone) prior to ethanol dilution, we alter the dielectric environment. The cosolvent reduces the polarity of the aqueous/alcoholic medium, significantly decreasing the cavitation energy required to solubilize the hydrophobic pyrrole and fluorobenzene moieties.
Part 2: Solvent Compatibility & Thermodynamic Data
To logically design a solubilization protocol, we must benchmark ethanol against other standard laboratory solvents. Table 1 summarizes the dielectric properties and relative solubility thresholds based on the validated behavior of heavily functionalized nitroaromatic analogs[3].
Table 1: Comparative Solvent Efficacy for Nitroaromatic Solubilization at 298.15 K
| Solvent System | Polarity Index (P') | Dielectric Constant (ε) | Relative Solubilizing Power | Recommended Use |
| Pure Ethanol | 5.2 | 24.3 | Low | Final Diluent / Antisolvent |
| Acetone | 5.1 | 20.7 | High | Intermediate Cosolvent |
| Ethyl Acetate | 4.4 | 6.0 | Highest | Primary Carrier Solvent |
| Cyclohexane | 0.2 | 2.0 | Very Low | Unsuitable |
| Water | 10.2 | 80.4 | Insoluble | Unsuitable |
Note: Ethyl acetate exhibits optimal London dispersion forces for aromatic interactions while retaining miscibility with ethanol, making it the superior primary carrier[3].
Part 3: Visualizing the Solvation Mechanics
Before executing the protocols, it is critical to understand the energetic transitions the molecule must undergo.
Thermodynamic pathway of nitroaromatic dissolution in polar media.
Part 4: Validated Troubleshooting Protocols
Protocol A: The Bridged Co-Solvent Solubilization (Recommended)
This protocol utilizes a primary aprotic carrier to fully wet and solvate the compound before bridging it into an ethanol matrix. It acts as a self-validating system: if precipitation occurs at Step 4, the volumetric limits of the specific concentration have been reached.
Methodology:
-
Gravimetric Addition: Weigh your exact required mass of 2-Nitro-4-(1-pyrrolyl)fluorobenzene into a glass scintillation vial.
-
Primary Carrier Wetting: Add a minimal volume (e.g., 5-10% of your final desired total volume) of Ethyl Acetate . Because ethyl acetate has superior affinity for functionalized nitriles and nitroaromatics[3], the solid should dissolve rapidly.
-
Mechanical Agitation: Vortex the solution for 30 seconds to ensure the destruction of any micro-crystalline structures.
-
Ethanol Titration: Place the vial on a magnetic stirrer at 400 RPM. Slowly add Absolute Ethanol dropwise to reach your final target volume.
-
Validation Check: Hold the solution at room temperature for 15 minutes. If a cloudy suspension (re-precipitation) forms, the ethanol ratio has exceeded the solubility limit of the cosolvent bridge. You must either reduce the final concentration or increase the ethyl acetate fraction.
Protocol B: Thermal-Acoustic Solubilization (For Pure Ethanol Requirements)
If your downstream application absolutely forbids the use of a cosolvent like ethyl acetate, you must force dissolution thermodynamically[2].
Methodology:
-
Suspension: Add the target mass of 2-Nitro-4-(1-pyrrolyl)fluorobenzene directly to absolute ethanol.
-
Thermal Bath: Submerge the vessel in a controlled water bath set to 55 °C (safely below ethanol's boiling point of 78 °C).
-
Acoustic Cavitation: Submerge an ultrasonic probe into the heated solution. Sonicate in 15-second bursts for a total of 2 minutes. The ultrasonic waves force localized pressure drops, drastically reducing the cavitation energy required by the ethanol network.
-
Usage: The solution must be used immediately while hot. Do not let it crash back to room temperature.
Part 5: Step-by-Step Workflow Diagram
Use the following decision matrix during Protocol A to guarantee experimental success:
Decision matrix workflow for cosolvent-mediated solubilization in ethanol.
References
-
Manzo, R. H., & Ahumada, A. A. (1990). Effects of solvent medium on solubility. V: Enthalpic and entropic contributions to the free energy changes of di-substituted benzene derivatives in ethanol:water and ethanol:cyclohexane mixtures. Journal of Pharmaceutical Sciences, 79(12), 1109-1115. URL: [Link]
-
Chen, G., et al. (2018). Solubility Modeling, Solute–Solvent Interactions, and Thermodynamic Dissolution Properties of p-Nitrophenylacetonitrile in Sixteen Monosolvents at Temperatures Ranging from 278.15 to 333.15 K. ACS Journal of Chemical & Engineering Data, 64(1). URL: [Link]
-
Delgado, D. R., et al. (2019). Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling. MDPI Pharmaceutics / Molecules, 24(2). URL: [Link]
-
Jouyban, A. (2008). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. ResearchGate. URL: [Link]
Sources
Optimizing temperature for SNAr reactions with 2-Nitro-4-(1-pyrrolyl)fluorobenzene
Module: Temperature Optimization for 2-Nitro-4-(1-pyrrolyl)fluorobenzene
Welcome to the Technical Support Center. Designed for researchers and drug development professionals, this knowledge base addresses the specific kinetic and thermodynamic challenges encountered during the Nucleophilic Aromatic Substitution (SNAr) of 2-Nitro-4-(1-pyrrolyl)fluorobenzene.
As a Senior Application Scientist, I frequently see researchers treating this substrate like a standard ortho-fluoronitrobenzene. However, the unique push-pull electronic system of this molecule requires highly precise temperature control to balance reaction conversion against substrate degradation.
Mechanistic Overview & Pathway Diagnostics
To troubleshoot this reaction, we must first understand the causality of the underlying chemical pathway. The substitution of the highly electronegative fluorine atom is initiated by a nucleophilic attack, breaking aromaticity to form an intermediate σ-adduct (Meisenheimer complex) [1].
While the ortho-nitro group heavily stabilizes this intermediate, the 1-pyrrolyl group situated at the para position donates electron density back into the ring via a strong mesomeric (+M) effect. This raises the Lowest Unoccupied Molecular Orbital (LUMO) energy at the reaction center, imposing a higher activation energy barrier that necessitates thermal intervention [2].
SNAr mechanistic pathway and thermal logic for 2-Nitro-4-(1-pyrrolyl)fluorobenzene.
Diagnostic FAQ: Navigating Electronic & Thermal Hurdles
Q: Why am I seeing minimal conversion (<10%) at room temperature, even when using strong secondary amine nucleophiles?
A: This is a classic electronic issue. In standard SNAr reactions, the addition of the nucleophile is the rate-determining step [1]. The 1-pyrrolyl group acts as a
Q: I increased the reaction temperature to 120°C in DMF to force completion, but my yield dropped and the mixture turned into a black tar. What happened? A: You exceeded the thermal stability threshold of the pyrrole ring. Electron-rich heterocycles like pyrroles are highly sensitive to auto-oxidation and base-mediated degradation at elevated temperatures [3]. Heating past 100°C in the presence of basic nucleophiles triggers ring-opening side reactions and polymerization (forming "pyrrole blacks"). Furthermore, extreme heat can cause off-target nucleophilic displacement of the nitro group instead of the fluoride.
Q: How does the choice of solvent affect my thermal optimization? A: Polar aprotic solvents (such as DMSO or DMF) aggressively solvate cations while leaving anions (your nucleophiles) "naked" and highly reactive. They also stabilize the negatively charged Meisenheimer transition state [1]. By utilizing DMSO, you can often drop your required optimal temperature by 10–20°C compared to less polar solvents like Toluene, thereby safeguarding the fragile pyrrole moiety.
Quantitative Optimization Matrix
The ideal temperature is strictly dependent on the nucleophilicity of your chosen reagent. Hard, localized nucleophiles require less thermal assistance, whereas bulkier or weaker nucleophiles require careful heating.
| Nucleophile Class | Example Reagent | Recommended Solvent | Base Requirement | Optimal Temp (°C) | Expected Reaction Time | Thermal Failure Mode (>100°C) |
| Aliphatic Amines | Morpholine, Piperidine | DMSO / DMF | Excess Amine (2.5 eq) | 50 – 65 | 4 – 8 h | Pyrrole auto-oxidation, polymerization |
| Aromatic Amines | Aniline, p-Toluidine | DMSO | Cs2CO3 (1.5 eq) | 80 – 90 | 12 – 18 h | Nucleophilic displacement of –NO2 |
| Alkoxides | NaOMe, KOtBu | THF / MeOH | None (Pre-formed salt) | 40 – 55 | 2 – 5 h | Ether cleavage, base-mediated degradation |
| Thiols (Thiolates) | Thiophenol | DMF | K2CO3 (1.2 eq) | 25 – 40 | 1 – 3 h | Disulfide formation, over-substitution |
Standard Operating Protocol (SOP): Precision SNAr Workflow
This self-validating protocol is optimized for secondary aliphatic amines. By leveraging the strong solvating power of DMSO, we constrain the reaction temperature to 60°C—the "Goldilocks" zone that overcomes pyrrole-induced deactivation without triggering thermal degradation.
Scale: 1.0 mmol Target: 60°C Thermal Plateau
Step 1: Environmental Control (Critical)
-
Action: Flame-dry a 10 mL Schlenk tube and vigorously flush with inert Argon gas for 5 minutes.
-
Causality: Prevents O2-mediated oxidation of the pyrrole ring, which becomes highly favorable at temperatures above 40°C.
Step 2: Reagent Solvation
-
Action: Load 2-Nitro-4-(1-pyrrolyl)fluorobenzene (1.0 mmol, ~206 mg) into the vessel. Inject 3.0 mL of anhydrous DMSO. Stir at 400 rpm until a homogenous solution is achieved.
Step 3: Nucleophile Introduction
-
Action: Inject Morpholine (2.5 mmol, ~218 µL) dropwise at room temperature.
-
Causality: The excess amine serves a dual purpose: acting as the nucleophile and serving as a proton scavenger for the highly acidic Hydrogen Fluoride (HF) generated during the elimination phase.
Step 4: Thermal Optimization
-
Action: Submerge the reaction vessel into a pre-equilibrated heating block set strictly to 60°C .
-
Causality: Ensure the internal temperature does not exceed 65°C. This specific thermal ceiling provides the required ~20-25 kcal/mol to form the Meisenheimer complex while strictly avoiding the degradation thresholds [2].
Step 5: Monitoring and Quenching
-
Action: Monitor conversion via LC-MS or TLC (Hexanes:EtOAc 3:1). Complete consumption of the starting material should occur within 4 to 6 hours.
-
Action: Remove from heat and cool to room temperature. Pour the crude mixture steadily into 15 mL of ice-cold distilled water while stirring.
-
Causality: The expelled fluoride ion is aggressively hydrated by the aqueous phase, crashing the highly organic substituted product out of solution as a visible precipitate.
Step 6: Isolation
-
Action: Vacuum-filter the precipitated solid, wash with cold distilled water (3 x 5 mL) to remove residual DMSO and morpholine salts, and dry under high vacuum overnight.
References
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI Molecules, 2020. URL:[Link]
-
Room‐Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. Angewandte Chemie International Edition, 2006. URL:[Link]
-
Al2O3 promoted mechanochemical nucleophilic aromatic substitution. RSC Advances, 2024. URL:[Link]
Technical Support Center: Recrystallization Solvent Selection for 2-Nitro-4-(1-pyrrolyl)fluorobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 2-Nitro-4-(1-pyrrolyl)fluorobenzene. This document provides a comprehensive, experience-driven framework for selecting the optimal recrystallization solvent to achieve high purity. As specific solubility data for this compound is not widely published, this guide synthesizes established chemical principles and data from structurally analogous compounds—namely nitroaromatics and pyrrole derivatives—to provide a robust and scientifically-grounded methodology.
Part 1: Foundational Principles & Compound Analysis
This section addresses the fundamental questions researchers face when developing a purification strategy for a novel or sparsely documented compound.
Q1: What are the essential criteria for selecting an effective recrystallization solvent?
The success of a recrystallization hinges on the differential solubility of the target compound at different temperatures. An ideal solvent must meet several key criteria:
-
High-Temperature Solubility: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.[1][2]
-
Low-Temperature Insolubility: The compound must be poorly soluble in the same solvent at low temperatures (room temperature or below) to ensure maximum recovery of the purified crystals upon cooling.[1][2][3]
-
Favorable Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[1][4]
-
Thermal Stability: The solvent's boiling point must be lower than the melting point of the compound being purified.[3][4] This is critical to prevent the compound from "oiling out"—separating as a liquid instead of forming a crystalline lattice, which often traps impurities.
-
Inertness: The solvent must not react chemically with the compound.[2][4]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals by evaporation after filtration.[2][3]
Q2: How does the molecular structure of 2-Nitro-4-(1-pyrrolyl)fluorobenzene guide solvent selection?
Understanding the molecule's structure is key to predicting its solubility based on the principle of "like dissolves like."[1][5]
-
Aromatic System: The core structure consists of a fluorobenzene ring and a pyrrole ring, both of which are aromatic and contribute nonpolar characteristics.
-
Polar Groups: The molecule possesses two highly polar functional groups:
-
Overall Polarity: The combination of a large aromatic surface with potent polar groups results in a molecule of moderate overall polarity .[5][8] This profile suggests that the ideal single-component solvent will also be moderately polar. Extremely nonpolar solvents (like hexane) will likely fail to dissolve the compound even when hot, while highly polar solvents (like water) may not dissolve it at all.
Part 2: Experimental Workflow for Solvent Screening
A systematic, small-scale experimental approach is the most reliable method for identifying the optimal solvent or solvent system.
Step-by-Step Protocol for Solvent Testing
-
Preparation: Place approximately 20-30 mg of the crude 2-Nitro-4-(1-pyrrolyl)fluorobenzene into a small test tube or vial.
-
Initial Cold Test: Add the first candidate solvent dropwise at room temperature, swirling after each addition. If the compound dissolves readily in a small volume (e.g., <0.5 mL), the solvent is too effective at room temperature and should be rejected for single-solvent use.[3]
-
Hot Dissolution: If the compound is insoluble or sparingly soluble in the cold solvent, begin heating the mixture gently (e.g., in a sand bath or on a hot plate) towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.[1]
-
Insoluble Impurities Check: If a portion of the solid does not dissolve even with additional hot solvent, it is likely an insoluble impurity. For the purpose of this screening, note its presence and proceed. A hot filtration step would be required in the full-scale procedure.
-
Cooling and Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Do not disturb the container.[9] Observe if crystals form.
-
Ice Bath: If no crystals appear at room temperature, try inducing crystallization by gently scratching the inside of the glass with a stirring rod or by placing the test tube in an ice-water bath.[10]
-
Evaluation: An ideal solvent is one in which the compound dissolves in a minimal amount of hot solvent and yields an abundant quantity of crystals upon cooling.[3][10]
Solvent Selection Workflow
Sources
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. Recrystallization [sites.pitt.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Pyrrole Synthesis Technical Support Center: A Guide to Preventing Ring Polymerization
Welcome to the Technical Support Center for pyrrole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrrole chemistry. The inherent electron-rich nature of the pyrrole ring, which makes it a valuable heterocycle in medicinal chemistry and materials science, also renders it highly susceptible to unwanted polymerization during synthetic manipulations. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you mitigate these challenges and achieve higher yields and cleaner reactions.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the causes and prevention of pyrrole polymerization.
Q1: Why is my pyrrole-containing reaction mixture turning dark brown or black?
A rapid darkening of the reaction mixture, often to a dark green, brown, or black color, is a classic visual indicator of pyrrole polymerization.[1] This is frequently accompanied by the formation of an insoluble, tar-like precipitate.[1] This occurs because the pyrrole ring, especially when unsubstituted at the nitrogen, is highly activated and prone to rapid, uncontrolled polymerization under certain conditions.
Q2: What are the primary chemical triggers for pyrrole polymerization during synthesis?
There are two main culprits that initiate and promote the polymerization of the pyrrole ring:
-
Acidic Conditions: Strong acids can protonate the pyrrole ring, disrupting its aromaticity and making it extremely reactive.[1][2] This protonated pyrrole then acts as a potent electrophile, which is readily attacked by a neutral, electron-rich pyrrole molecule, setting off a chain reaction that leads to polymer formation.[1][2] Conditions with a pH below 3 are particularly problematic.[3]
-
Oxidizing Agents: Oxidants, including atmospheric oxygen and common metal salts like iron(III) chloride (FeCl₃), can trigger polymerization.[3][4] The mechanism involves the oxidation of a pyrrole monomer to a radical cation.[3][5] This reactive species can then couple with other pyrrole molecules, leading to the formation of polypyrrole, often seen as an insoluble black solid.[3]
Q3: How does placing a protecting group on the pyrrole nitrogen prevent polymerization?
This is the most effective and widely employed strategy.[1][3] Attaching an electron-withdrawing group to the pyrrole nitrogen has a twofold benefit:
-
Reduces Ring Reactivity: By pulling electron density away from the pyrrole ring, the protecting group makes the ring less nucleophilic and therefore less susceptible to electrophilic attack and oxidative degradation, which are the key initiating steps in polymerization.[3][6][7]
-
Blocks N-H Reactivity: It physically blocks the N-H bond, preventing unwanted deprotonation or other side reactions at the nitrogen position.[3]
Q4: How should I properly store pyrrole monomer to prevent it from polymerizing on the shelf?
To ensure the longevity and purity of your pyrrole starting material, proper storage is critical. Pyrrole should be stored under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[3][8] It is also recommended to store it at low temperatures (0-6°C), or even frozen at -80°C for long-term storage, in a tightly sealed container.[3][8] Storing it over a desiccant can also help to keep it dry.[8]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to troubleshooting common problems encountered during pyrrole synthesis.
Problem 1: My reaction mixture turned black almost immediately after adding a reagent.
-
Probable Cause: This indicates rapid, uncontrolled polymerization. The most likely triggers are the addition of a strong acid to an unprotected pyrrole or the presence of an oxidizing agent.[1]
-
Immediate Actions & Solutions:
-
Cool the Reaction: If feasible, immediately cool the reaction vessel in an ice or dry ice bath to slow down the rate of polymerization.[3]
-
Assess for N-Protection: If your pyrrole is unprotected, the most robust solution is to restart the synthesis and introduce an N-protecting group before the problematic step.[1][3]
-
Use an Inert Atmosphere: If you are not already doing so, ensure your reaction is performed under a nitrogen or argon atmosphere, and use degassed solvents to minimize exposure to oxygen.[3]
-
Modify Reagent Addition: When adding a potentially problematic reagent (like an acid or an oxidant), do so slowly and at a low temperature (e.g., 0°C or -78°C).[1] This helps to avoid localized high concentrations that can initiate polymerization.
-
Problem 2: My reaction yield is very low, and I have a large amount of insoluble, tarry byproduct.
-
Probable Cause: This is a classic sign that polymerization is the dominant reaction pathway, outcompeting your desired transformation.
-
Troubleshooting Workflow: The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting workflow for pyrrole polymerization.
Problem 3: My N-Boc protected pyrrole decomposed when I added a strong acid.
-
Probable Cause: The tert-Butoxycarbonyl (Boc) protecting group is specifically designed to be removed under strong acidic conditions (like trifluoroacetic acid, TFA).[1][3] The acid is simultaneously deprotecting the pyrrole and catalyzing the polymerization of the newly-formed unprotected pyrrole.
-
Solutions:
-
Change the Protecting Group: Switch to a protecting group that is stable in strong acid. Sulfonyl groups like tosyl (Ts) or benzenesulfonyl (Bs) are excellent, highly stable alternatives.[1]
-
Modify Reaction Conditions: If possible, investigate if milder Lewis or Brønsted acids that are compatible with the Boc group can be used to achieve your desired transformation.[1]
-
Data Presentation: Selecting the Right N-Protecting Group
The choice of protecting group is critical and depends on the subsequent reaction conditions you plan to employ. This table summarizes common N-protecting groups for pyrrole and their stability.
| Protecting Group | Abbreviation | Installation Reagent | Removal Conditions | Key Features |
| p-Toluenesulfonyl | Ts (Tosyl) | Tosyl chloride (TsCl), Base | Strong Base (e.g., NaOH, Mg/MeOH) or reducing conditions. | Very stable to strong acids and oxidizing conditions. Strongly deactivating.[1] |
| Benzenesulfonyl | Bs | Benzenesulfonyl chloride, Base | Strong Base (e.g., NaOH in dioxane).[3] | Similar stability and deactivation to Tosyl. Harsh removal conditions.[3] |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., Trifluoroacetic acid, TFA).[3] | Easily removed under acidic conditions; not suitable for subsequent acidic steps.[1][3] |
Visualizing the Mechanism of Polymerization
Understanding the mechanism by which pyrrole polymerizes is key to preventing it. The following diagrams illustrate the two primary pathways.
Oxidative Polymerization
This pathway is initiated by an oxidizing agent, which removes an electron from the pyrrole ring to form a radical cation.
Caption: Mechanism of oxidative polymerization of pyrrole.
Acid-Catalyzed Polymerization
This pathway begins with the protonation of the pyrrole ring, which then acts as an electrophile.
Caption: Mechanism of acid-catalyzed polymerization of pyrrole.
Experimental Protocols
Protocol 1: N-Tosylation of Pyrrole
This protocol describes a general and reliable method for protecting the pyrrole nitrogen with a p-toluenesulfonyl (tosyl) group, which imparts high stability in acidic media.[1]
-
Objective: To protect the pyrrole nitrogen to prevent polymerization and deactivate the ring for subsequent reactions.
-
Materials:
-
Pyrrole (1.0 equiv)
-
p-Toluenesulfonyl chloride (TsCl, 1.1 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride. Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under vacuum.[1]
-
Add anhydrous THF to the flask to create a suspension.[1]
-
Cool the flask to 0 °C in an ice bath.[1]
-
Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous THF to the NaH suspension.[1]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.[1]
-
Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF dropwise.[1]
-
Allow the reaction to warm to room temperature and stir overnight.[1]
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.[1]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).[1]
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-tosylpyrrole, which can be further purified by column chromatography or recrystallization.
-
References
- Hawkins, S. J., & Ratcliffe, N. M. (2000). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole.
- Hawkins, S. J., & Ratcliffe, N. M. (2000). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole.
-
Indian Academy of Sciences. (n.d.). Reaction mechanism and kinetics of in-situ polymerization of pyrrole onto textiles: A review. Retrieved from [Link]
-
Xie, A., et al. (n.d.). Synthesis and application of polypyrrole nanofibers: a review. PMC. Retrieved from [Link]
-
Filo. (2025, November 18). Write the mechanism of electrophilic substitution reaction of pyrrole. Retrieved from [Link]
-
ResearchGate. (2013, June 12). Kinetics and mechanism of pyrrole chemical polymerization. Retrieved from [Link]
-
Wikipedia. (n.d.). Polypyrrole. Retrieved from [Link]
-
ACS Publications. (2025, July 29). Synthesis of Pyrrole-based Porous Organic Polymers for High Temperature Proton Conduction. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Retrieved from [Link]
-
Pearson+. (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readily.... Study Prep. Retrieved from [Link]
-
AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine. Retrieved from [Link]
-
ResearchGate. (2026, February 7). Pyrrole Protection. Request PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 11.7: Heterocyclic Amines. Retrieved from [Link]
-
University of Babylon. (n.d.). Pyrrole reaction. Retrieved from [Link]
-
PubMed. (1963). THE ACID-CATALYZED POLYMERIZATION OF PYRROLES AND INDOLES. Adv Heterocycl Chem. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of polypyrrole by chemical oxidation: applications for sensor studies. Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Protection of primary amines as N-substituted 2,5-dimethylpyrroles. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Royal Society of Chemistry Publishing. (n.d.). Protection of Primary Amines as N-Substituted 2,5- Dimethyl pyrroles. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). CHARACTERIZATION OF FUNCTIONALIZED POLYPYRROLE. Retrieved from [Link]
-
PMC. (n.d.). Method for in situ polypyrrole coating, and the example of its use for functionalization of polyurethane anisotropic electrospun mats. Retrieved from [Link]
-
The Royal Society. (2006, June 22). Polypyrrole-based conducting polymers and interactions with biological tissues. Retrieved from [Link]
-
ResearchGate. (2017, October 23). Does it make sense to freeze pyrrole to stop spontaneous polymerization?. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2024, August 6). Polypyrrole Derivatives: Preparation, Properties and Application. Retrieved from [Link]
-
ACS Publications. (2022, April 7). Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol. ACS Omega. Retrieved from [Link]
-
PMC. (2022, April 8). Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol. Retrieved from [Link]
-
NIMC. (n.d.). Protection And Deprotection Of Functional Groups In. Retrieved from [Link]
- Google Patents. (n.d.). EP0608688A1 - Process for the purification of crude pyrroles.
-
PMC. (n.d.). Designing of Thiophene [3, 2-b] Pyrrole Ring-Based NFAs for High-Performance Electron Transport Materials: A DFT Study. Retrieved from [Link]
-
Thieme. (2018, December 3). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Retrieved from [Link]
-
Reddit. (2025, July 4). Need Help in Pyrrole synthesis. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of Electron-Deficient Pyrroles Using Group I and II Metals in Ammonia. Retrieved from [Link]
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- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. benchchem.com [benchchem.com]
- 4. Polypyrrole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Chromatography of 2-Nitro-4-(1-pyrrolyl)fluorobenzene
Welcome to the Technical Support Center for the chromatographic purification of 2-Nitro-4-(1-pyrrolyl)fluorobenzene (CAS: 184173-91-9)[1]. This center provides researchers, scientists, and drug development professionals with in-depth technical analyses, standardized protocols, and troubleshooting guides to achieve high-purity isolations.
Part 1: Chemical Profiling & Eluent Theory
To design a self-validating and robust purification method, one must understand the distinct mechanistic interactions between the target molecule, the silica stationary phase, and the mobile phase.
2-Nitro-4-(1-pyrrolyl)fluorobenzene possesses three key functional groups that govern its chromatographic behavior:
-
Nitro Group (-NO
) : Highly electron-withdrawing and a strong hydrogen-bond acceptor. This group dominates the dipole-dipole interactions with the acidic silanol (Si-OH) groups on the normal-phase silica gel. -
Fluoro Group (-F) : Highly electronegative but exhibits low polarizability. It weakly retards elution compared to bromo- or chloro- substituents.
-
1-Pyrrolyl Ring : Unlike primary or secondary aliphatic amines, the nitrogen lone pair in a 1-pyrrolyl group is delocalized into the aromatic
-system. Crucial Insight: This makes the molecule non-basic. It will not heavily interact with the acidic silica via acid-base pairing, meaning amine modifiers (like triethylamine) are structurally unnecessary to prevent tailing[2].
Because the molecule is primarily separated based on its nitroaromatic dipole and pyrrole
Eluent Optimization Logic
Caption: Decision logic for optimizing 2-Nitro-4-(1-pyrrolyl)fluorobenzene purification based on ΔRf.
Part 2: Recommended Eluent Systems (Quantitative Data)
Depending on the specific synthesis route—such as nucleophilic aromatic substitution (S
Table 1: Quantitative Comparison of Eluent Systems
| Eluent System | Volume Ratio Range | Polarity Index ( | Stationary Phase Interaction Target | Expected |
| Hexane / EtOAc | 95:5 to 85:15 | 0.5 - 1.2 | Dipole-Dipole (Nitro group dominating) | 0.25 - 0.35 |
| DCM / Hexane | 70:30 to 50:50 | 1.0 - 1.5 | 0.30 - 0.40 | |
| Toluene / Hexane | 40:60 to 80:20 | 0.9 - 1.9 | Strong | 0.20 - 0.45 |
Note: For highest reproducibility, Hexane can be substituted with Petroleum Ether (bp 40-60 °C), though resolution might decrease marginally due to the aliphatic mixture profile.
Part 3: Detailed Experimental Protocol
The following methodology outlines a self-validating, step-by-step workflow for the gradient flash chromatography of 2-Nitro-4-(1-pyrrolyl)fluorobenzene.
Materials Required:
-
Silica Gel (40–63 μm, 230–400 mesh)
-
Solvents: Hexane (or Petroleum Ether), Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
TLC Plates (Silica gel 60 F
)
Step-by-Step Methodology:
-
Column Preparation (Slurry Method):
-
Measure out silica gel corresponding to roughly 30-50 times the weight of your crude sample.
-
Suspend the silica in 100% Hexane to form a uniform slurry.
-
Pour the slurry into the column in a single, continuous motion. Use pressurized air to pack the column tightly until the solvent line is just above the silica surface.
-
-
Sample Loading (Wet Loading vs. Dry Loading):
-
Self-Validating Check: Test the solubility of the crude in DCM. If it fully dissolves in minimal volume (e.g., < 2 mL for a 500 mg scale), proceed to wet loading.
-
Carefully pipette the DCM-dissolved sample directly onto the flat surface of the silica. Let it sink into the bed.
-
Rinse the walls of the column twice with 1 mL of Hexane and push it into the silica bed to ensure a tight, narrow loading band.
-
-
Gradient Elution Execution:
-
Begin elution with 2 column volumes (CV) of 100% Hexane to elute non-polar unreacted precursors (e.g., highly fluorinated starting materials).
-
Gradually step the gradient to 5% EtOAc in Hexane for 3 CVs. Monitor fraction outputs[2][5].
-
Step the gradient to 10% EtOAc in Hexane . The target compound typically elutes here.
-
-
Monitoring & Verification:
-
Spot fractions on a TLC plate.
-
Self-Validating Check: Visualize under UV at 254 nm. The strong nitroaromatic system of 2-Nitro-4-(1-pyrrolyl)fluorobenzene will heavily quench the fluorescence, appearing as distinct dark purple/black spots.
-
Combine pure fractions, evaporate under reduced pressure, and verify purity via
H-NMR (specifically checking for the diagnostic pyrrole protons near 6.3 and 7.1 ppm).
-
Caption: Step-by-step flash chromatography workflow for pyrrolyl-fluoronitrobenzene derivatives.
Part 4: Troubleshooting FAQs
Q1: My target compound is co-eluting with the starting fluoronitrobenzene precursor. How do I improve separation?
A1: This is a common issue when using standard Hexane/EtOAc because the dipole moment difference between the precursor and the product might be minimal.
Solution: Switch the eluent system to a Dichloromethane (DCM) / Hexane gradient (starting at 30% DCM and pushing to 50% DCM). DCM is a highly polarizable solvent that interacts strongly with the expanded
Q2: The compound band is severely tailing across my TLC and column. Do I need to add Triethylamine (TEA)?
A2: No. Unlike basic amines, the nitrogen in the 1-pyrrolyl group is
Q3: The fractions containing my product are turning dark yellow/brown over time. Is the compound degrading? A3: While the electron-withdrawing nitro group highly stabilizes the pyrrole ring against oxidative degradation, prolonged exposure to ambient light and oxygen while in dilute solutions can induce slight photolytic changes or polymerization characteristic of pyrrole systems. Solution: Evaporate the fractions under reduced pressure immediately after pooling. Store the purified solid in an amber vial under an inert atmosphere (Nitrogen or Argon) at 4 °C.
Q4: Can I use reverse-phase chromatography (C18) instead? A4: Yes, but it is usually unnecessary for this intermediate. If you opt for reverse-phase, use an Acetonitrile/Water gradient. Because the compound is quite hydrophobic, it will elute late. Reverse-phase is highly recommended if you are purifying trace quantities for biological assay screening, but normal phase is vastly superior for multi-gram synthetic scale-ups[4].
Part 5: References
The methodologies and mechanistic principles described in this technical guide are grounded in established peer-reviewed organic chemistry and chromatographic literature.
-
Foundational Flash Chromatography Guidelines: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[Link]
-
Purification of Pyrrole/Indole Analogues via Normal-Phase Chromatography: Saha, S., et al. (2021). Diastereoselective Synthesis of 1,7- and 1,2-Fused Indoles by Ring-Opening Cyclization. The Journal of Organic Chemistry, 86(12), 8274–8285.[Link]
-
Chromatographic Isolation of Substituted Fluoronitrobenzenes: Wenzel, B., et al. (2017). [18F]Fluorophenylazocarboxylates: Design and Synthesis of Potential Radioligands for Dopamine D3 and μ-Opioid Receptor. ACS Omega, 2(12), 8758–8772.[Link]
Sources
- 1. 184173-91-9_2-Nitro-4-(1-pyrrolyl)fluorobenzeneCAS号:184173-91-9_2-Nitro-4-(1-pyrrolyl)fluorobenzene【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dspace.mit.edu [dspace.mit.edu]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-Nitro-4-(1-pyrrolyl)fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Nitro-4-(1-pyrrolyl)fluorobenzene. As a molecule integrating three distinct chemical functionalities—a nitroaromatic system, a pyrrole ring, and a fluorinated benzene ring—its fragmentation behavior is expected to be a composite of the characteristic pathways of these moieties. Understanding these patterns is crucial for the structural elucidation and identification of this compound and its analogs in complex matrices.
This guide will delve into the theoretical fragmentation pathways, compare them with related, simpler structures to highlight the influence of each functional group, and provide detailed experimental protocols for acquiring such mass spectrometric data.
Predicted Fragmentation Pathways of 2-Nitro-4-(1-pyrrolyl)fluorobenzene
The fragmentation of 2-Nitro-4-(1-pyrrolyl)fluorobenzene under electron ionization is anticipated to be complex, governed by the interplay of the electron-withdrawing nitro group, the aromatic pyrrole substituent, and the electronegative fluorine atom. The presence of the pyrrole group ortho to the nitro group suggests the potential for intramolecular interactions and rearrangements, influencing the fragmentation cascade.
Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂), a neutral oxygen atom (O), or nitric oxide (NO). The position of substituents heavily influences these pathways.[1][2] For pyrrole derivatives, fragmentation is often directed by the substituents on the ring, with potential for ring cleavage or loss of the substituent itself.[3][4] The strong carbon-fluorine bond suggests that fluorine loss may not be a primary fragmentation event, but its presence will influence the overall electronic environment of the molecule.[5][6]
The proposed major fragmentation pathways for 2-Nitro-4-(1-pyrrolyl)fluorobenzene are illustrated below.
Sources
- 1. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
Comparative Reactivity Guide: 2-Nitro-4-(1-pyrrolyl)fluorobenzene vs. Chlorobenzene Analogs in SNAr
Executive Summary
In medicinal chemistry and active pharmaceutical ingredient (API) development, nucleophilic aromatic substitution (SNAr) is a foundational carbon-heteroatom bond-forming strategy. When designing synthetic routes involving building blocks like 2-nitro-4-(1-pyrrolyl)halobenzenes , the selection of the halogen leaving group fundamentally alters both the reaction kinetics and the impurity profile [1].
This technical guide provides an objective, data-driven comparison between 2-Nitro-4-(1-pyrrolyl)fluorobenzene (CAS: 184173-91-9) [2] and its chlorobenzene counterpart. While chlorobenzene analogs are generally cheaper, the fluorobenzene analog exhibits vastly superior reactivity in SNAr. Below, we dissect the thermodynamic causality of this behavior, provide concrete empirical data, and outline self-validating experimental workflows.
Mechanistic Causality: The Leaving Group Paradox
To uncouple the reactivity differences between these two analogs, we must first dispel a common misconception: SNAr kinetics do not follow SN1/SN2 paradigms.
In aliphatic substitution (SN2), reaction rates are inversely correlated with carbon-halogen bond strength, making weaker C–Cl bonds (
However, in SNAr, the mechanism is a two-step addition-elimination process:
-
Addition (Rate-Determining Step - RDS): The nucleophile attacks the electron-deficient aromatic carbon, disrupting the aromatic sextet to form a negatively charged, resonance-stabilized intermediate (the Meisenheimer complex)[3].
-
Elimination (Fast): The leaving group is expelled, rapidly restoring aromaticity.
Because the bottleneck (RDS) is the formation of the Meisenheimer complex, the transition state is overwhelmingly stabilized by the inductive electron-withdrawing effect (-I) of the halogen. Fluorine (
Concurrently, the ortho-nitro group provides essential resonance stabilization (-M) that serves as an electron sink. The 1-pyrrolyl group at the para position is structurally essential to the scaffold but is largely a spectator to the fundamental SNAr kinetics.
SNAr Reaction Pathway Visualization
SNAr mechanistic pathway highlighting the rate-determining addition step.
Comparative Data & Kinetic Profiles
Empirical kinetic analyses of activated halobenzenes routinely show that fluorinated analogs react at rates 100 to 3,000 times faster than chlorinated ones, contingent on the nucleophile and solvent [3]. This difference results in measurable divergence in reaction times, required temperature, and isolated yield.
Table 1: Physicochemical and Kinetic Comparison
| Parameter | 2-Nitro-4-(1-pyrrolyl)fluorobenzene | 2-Nitro-4-(1-pyrrolyl)chlorobenzene |
| C–X Bond Energy | ~115 kcal/mol | ~81 kcal/mol |
| Electronegativity (Pauling) | 3.98 | 3.16 |
| Relative Reaction Rate ( | ~350 - 800x (Standardized) | 1x (Baseline) |
| Typical SNAr Temperature | Ambient to 60 °C | 80 °C to 140 °C (or MW irradiation) |
| Typical Reaction Time | 1 - 4 Hours | 12 - 48 Hours |
| Risk of Byproducts | Low (Clean conversion) | Moderate (Ether cleavage, decomposition at high temp) |
Application Insight: When synthesizing compound libraries, substituting the chlorobenzene variant for 2-Nitro-4-(1-pyrrolyl)fluorobenzene effectively shifts the SNAr process from a harsh, overnight thermal procedure to a rapid, mild afternoon reaction.
Validated Experimental Workflows
To ensure trustworthiness, the protocols described below are structured as self-validating systems . This means the procedure contains embedded analytical checkpoints ensuring the process parameters dictate successful outcomes rather than arbitrary wait times.
Protocol: Morpholine Amination via SNAr
Objective: Synthesize 4-(2-nitro-4-(1-pyrrolyl)phenyl)morpholine.
Reagents:
-
Electrophile: 2-Nitro-4-(1-pyrrolyl)fluorobenzene (1.0 eq, 5.0 mmol)
-
Nucleophile: Morpholine (1.2 eq, 6.0 mmol)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 10.0 mmol)
-
Solvent: Anhydrous DMF (15 mL)
Step-by-Step Methodology:
-
Inert Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar. Purge with
. Add 2-Nitro-4-(1-pyrrolyl)fluorobenzene (5.0 mmol) and anhydrous DMF (15 mL). Stir to complete dissolution (Solution turns pale yellow). -
Reagent Addition: Introduce DIPEA (10.0 mmol) in one portion, followed by the dropwise addition of morpholine (6.0 mmol) over 2 minutes via syringe.
-
Causality: Controlled addition prevents localized exothermic spikes, though the overall reaction is only mildly exothermic due to DMF's high heat capacity.
-
-
Thermal Reactivity & Self-Validation (The Checkpoint):
-
Heat the reaction mixture to 50 °C .
-
Validation Node: At
, withdraw a 50 aliquot. Dilute in MeCN and inject onto LC-MS. -
Decision Gate: If the starting material
peak area is , add 0.2 eq morpholine and stir for 30 more minutes. If , proceed to quenching. (Note: If using the chlorobenzene analog, this checkpoint is typically reached only after 18 hours at 100 °C).
-
-
Quenching & Workup: Cool the reaction to room temperature. Pour the mixture into 150 mL of vigorously stirring ice water.
-
Causality: DMF is completely miscible in water. The highly lipophilic SNAr product will rapidly precipitate as a brilliantly colored (often orange/red due to the nitro-aniline push-pull system) solid.
-
-
Isolation: Filter the precipitate under vacuum, wash the filter cake with cold water (
), and dry under high vacuum overnight.
Workflow Logic Visualization
Standardized experimental workflow for SNAr amination of fluorobenzene analogs.
Senior Application Scientist Troubleshooting Insights
When migrating a synthesis from a chlorobenzene analog to the 2-Nitro-4-(1-pyrrolyl)fluorobenzene scaffold, chemists frequently encounter unexpected variables:
-
Solvent Selection: While DMF is standard, SNAr with the fluoro-analog is facile enough to be run in polar protic solvents like Ethanol or Isopropanol. If running in alcohol, use a carbonate base (
). Do not use alkoxide bases ( ) unless an ether product is desired, as the fluoro group is reactive enough to undergo competitive solvolysis. -
Over-alkylation / Bis-substitution: The ortho-nitro group is sterically demanding. If reacting with primary amines, secondary amination (over-alkylation) is rarely observed due to the steric bulk combined with the deactivating effect of the new amino group.
-
Purification Bypass: The vast disparity in reactivity means the fluorobenzene analog converts cleanly at low temperatures without forming degradation byproducts (e.g., thermal decomposition of the pyrrole ring), allowing simple precipitation and filtration to replace time-consuming silica gel column chromatography.
References
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at:[Link]
-
ChemSrc. 2-Nitro-4-(1-pyrrolyl)fluorobenzene CAS: 184173-91-9. Available at:[Link]
-
Landini, D., Maia, A., & Montanari, F. (1983). Nucleophilic Aromatic Substitution promoted by Lipophilic Quaternary 'Onium Salts under Phase-transfer Conditions and in Low Polarity Anhydrous Solvents. A Kinetic Study. Journal of the Chemical Society, Perkin Transactions 2. Available at:[Link]
A Comparative Guide to Elemental Analysis Standards for 2-Nitro-4-(1-pyrrolyl)fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise characterization of novel chemical entities is a cornerstone of drug development and chemical research. 2-Nitro-4-(1-pyrrolyl)fluorobenzene, a compound of interest due to its unique structural combination of a nitroaromatic system, a pyrrole ring, and a fluorine substituent, presents specific challenges for elemental analysis. Accurate determination of its elemental composition (Carbon, Hydrogen, Nitrogen, and Fluorine) is paramount for confirming its empirical formula, assessing purity, and ensuring consistency in synthetic batches.
This guide will provide a comparative analysis of the primary method for elemental analysis—combustion analysis—and will contrast it with alternative techniques such as Combustion Ion Chromatography (CIC) for fluorine determination and High-Performance Liquid Chromatography (HPLC) for purity assessment. The critical role of Certified Reference Materials (CRMs) in achieving accurate and traceable results will be a central theme.
Theoretical Elemental Composition
Before undertaking any analysis, it is crucial to establish the theoretical elemental composition of the target molecule. This provides the benchmark against which all experimental results will be compared.
Molecular Formula: C₁₀H₆FN₃O₂
Molecular Weight: 219.17 g/mol
Based on this, the theoretical elemental percentages are calculated as follows:
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 10 | 120.11 | 54.82 |
| Hydrogen (H) | 1.008 | 6 | 6.048 | 2.76 |
| Fluorine (F) | 18.998 | 1 | 18.998 | 8.67 |
| Nitrogen (N) | 14.007 | 3 | 42.021 | 19.17 |
| Oxygen (O) | 15.999 | 2 | 31.998 | 14.60 |
Note: Oxygen is typically determined by difference or through a separate pyrolysis method and is often not directly measured in standard CHN/F analysis.
Primary Analytical Method: Combustion-Based Elemental Analysis
Combustion analysis is the gold standard for determining the carbon, hydrogen, nitrogen, and sulfur content in organic compounds.[1] For a halogen-containing compound like 2-Nitro-4-(1-pyrrolyl)fluorobenzene, the methodology is adapted to include fluorine determination.
The Causality Behind Experimental Choices
The unique chemical structure of 2-Nitro-4-(1-pyrrolyl)fluorobenzene necessitates specific considerations in the combustion analysis workflow. The presence of a heterocyclic nitrogen-containing ring, a nitro group, and a reactive fluorine atom dictates the choice of reagents, combustion parameters, and calibration standards.
-
Combustion Temperature and Catalysts: A high combustion temperature (typically ≥1000 °C) in an oxygen-rich environment is required to ensure the complete breakdown of the stable pyrrole ring and the nitroaromatic system into simple gaseous products (CO₂, H₂O, N₂, and HF).[2][3] Specialized catalysts are employed to facilitate this complete oxidation.
-
Fluorine Scavenging: Fluorine is highly reactive and can attack the quartz combustion tubes and interfere with the analysis.[4] To mitigate this, a specialized absorbent, often a mixture of metal oxides, is placed in the combustion zone to trap the fluorine as a stable salt.[4]
-
Reduction of Nitrogen Oxides: The combustion of nitro compounds can produce various nitrogen oxides (NOₓ) in addition to N₂.[5] A reduction furnace containing copper is used to convert all nitrogen oxides to N₂, which is then detected by a thermal conductivity detector (TCD).
-
Calibration and Validation: The choice of certified reference materials (CRMs) is critical for accurate calibration. For CHN analysis, a well-characterized, stable organic compound like Acetanilide is commonly used.[6][7] For validating the analysis of a fluorinated compound, a CRM with a certified fluorine content, ideally with a similar matrix, is necessary.
Experimental Workflow for Combustion Analysis
The logical flow for the elemental analysis of 2-Nitro-4-(1-pyrrolyl)fluorobenzene is depicted below. This workflow emphasizes the critical steps of calibration, sample analysis, and data verification.
Caption: Workflow for Combustion-Based Elemental Analysis.
Detailed Protocol for Combustion Analysis
-
Instrument Preparation and Calibration:
-
Ensure the elemental analyzer is equipped with a fluorine absorption module.
-
Perform a leak test and condition the combustion and reduction tubes.
-
Calibrate the instrument for CHN analysis using a certified Acetanilide standard (≥99.5% purity).[6][8] Analyze the standard multiple times to establish a stable calibration factor.
-
For fluorine, calibrate using a suitable organofluorine CRM.
-
-
Sample Preparation:
-
Homogenize the 2-Nitro-4-(1-pyrrolyl)fluorobenzene sample.
-
Accurately weigh 1-3 mg of the sample into a tin capsule.
-
Seal the capsule, ensuring no sample is lost.
-
-
Analysis:
-
Introduce the sealed capsule into the autosampler of the elemental analyzer.
-
Initiate the combustion sequence with optimized parameters (e.g., combustion temperature of 1050 °C, oxygen flow rate of 250 mL/min).
-
-
Data Analysis:
-
The instrument software will automatically integrate the peaks corresponding to CO₂, H₂O, N₂, and calculate the percentage of each element based on the calibration.
-
Compare the experimental results to the theoretical values. A deviation of ±0.4% is generally considered acceptable for pure compounds.
-
Comparative Analytical Techniques
While combustion analysis is the primary method for elemental composition, other techniques can provide complementary and confirmatory data, particularly for fluorine content and overall purity.
Combustion Ion Chromatography (CIC) for Fluorine Determination
CIC is a powerful technique for the determination of halogens and sulfur in a variety of matrices.[5] It combines the complete combustion of the sample with the sensitive and specific separation and detection capabilities of ion chromatography.[9]
Principle: The sample is combusted at a high temperature, and the resulting gases, including hydrogen fluoride (HF), are passed into an absorption solution.[3] This solution is then injected into an ion chromatograph, where the fluoride ion is separated and quantified.[2]
Advantages over Direct Combustion Analysis for Fluorine:
-
Higher Sensitivity and Selectivity: IC detection is highly specific for fluoride ions, reducing potential interferences.
-
Direct Measurement: It provides a direct measurement of the total organic fluorine content.
-
Matrix Versatility: Can be applied to a wide range of sample types, including aqueous samples.[3]
Experimental Protocol for CIC:
-
Sample Preparation: Accurately weigh the sample into a combustion boat.
-
Combustion: Place the boat in the combustion system. The sample is combusted in an oxygen/argon stream at ≥1000 °C.
-
Absorption: The combustion gases are bubbled through an absorption solution (typically deionized water with a buffer).
-
IC Analysis: An aliquot of the absorption solution is automatically injected into the IC system.
-
Quantification: The fluoride peak is identified and quantified against a calibration curve prepared from a certified fluoride standard solution.[10]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Elemental analysis provides the percentage composition but does not differentiate between the target compound and any isomers or impurities with the same elemental formula. HPLC is the method of choice for assessing the purity of nitroaromatic compounds.[11]
Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the sample are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector is typically used for nitroaromatic compounds due to their strong chromophores.
Advantages:
-
Separation of Impurities: Can separate and quantify impurities, providing a more accurate assessment of purity than elemental analysis alone.
-
Method Validation: HPLC methods can be rigorously validated for parameters such as linearity, accuracy, precision, and limit of detection.
Experimental Protocol for RP-HPLC:
-
Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[11]
-
Standard and Sample Preparation: Prepare stock solutions of the 2-Nitro-4-(1-pyrrolyl)fluorobenzene reference standard and the test sample in the mobile phase at a concentration of approximately 100 µg/mL.[11]
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the area percent of the main peak in the chromatogram of the test sample to assess purity.
Logical Workflow for Method Comparison
Caption: A multi-technique approach for comprehensive analysis.
Data Comparison and Interpretation
The following table presents a hypothetical but realistic comparison of results that could be obtained for a high-purity sample of 2-Nitro-4-(1-pyrrolyl)fluorobenzene using the described methods.
| Parameter | Theoretical Value | Combustion Analysis | Combustion Ion Chromatography (CIC) | HPLC |
| % Carbon | 54.82 | 54.75 ± 0.15 | N/A | N/A |
| % Hydrogen | 2.76 | 2.81 ± 0.10 | N/A | N/A |
| % Nitrogen | 19.17 | 19.09 ± 0.20 | N/A | N/A |
| % Fluorine | 8.67 | 8.59 ± 0.25 | 8.65 ± 0.20 | N/A |
| Purity | >99.5% | Inferred from elemental composition | N/A | 99.8% (Area) |
Interpretation of Results:
-
The combustion analysis results for C, H, N, and F are all within the acceptable ±0.4% deviation from the theoretical values, providing strong evidence for the correct empirical formula.
-
The CIC result for fluorine is in excellent agreement with both the theoretical value and the result from the direct combustion method, providing orthogonal confirmation of the fluorine content.
-
The HPLC result indicates a high purity of 99.8%, suggesting that the small deviations in the elemental analysis results are likely due to instrumental variation rather than the presence of significant impurities.
Conclusion
The elemental analysis of 2-Nitro-4-(1-pyrrolyl)fluorobenzene requires a nuanced approach that accounts for its unique chemical properties. While combustion analysis remains the primary technique for determining the C, H, N, and F content, its accuracy is contingent upon the use of appropriate experimental conditions and certified reference materials. This guide has demonstrated that a comprehensive characterization is best achieved by integrating data from orthogonal techniques. Combustion Ion Chromatography provides a robust, independent verification of fluorine content, while HPLC is indispensable for accurately assessing purity by separating and quantifying any potential impurities. By employing this multi-faceted, self-validating analytical strategy, researchers can ensure the highest level of confidence in the identity, purity, and quality of their novel chemical entities.
References
-
U.S. Environmental Protection Agency. (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved from [Link]
-
USL. (Product Page). Acetanilide standard AR1053 - CHN analytical standard. Retrieved from [Link]
-
Enthalpy Analytical. (2022). Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Al-Bokari, M. A. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. Retrieved from [Link]
-
Shimadzu. (2022). Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). Retrieved from [Link]
-
Waters Corporation. (Application Note). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]
-
Workman, J. Jr. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. Retrieved from [Link]
-
EAG Laboratories. (Service Page). Combustion Ion Chromatography (CIC). Retrieved from [Link]
-
VELP Scientifica. (2024). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]
-
National Institute of Standards and Technology. (2016). Certificate of Analysis, Standard Reference Material® 3183, Fluoride (F-) Standard Solution. Retrieved from [Link]
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A Comparative Guide to the GMP-Compliant Validation of 2-Nitro-4-(1-pyrrolyl)fluorobenzene Synthesis Batches
Introduction: The Imperative of Validation in Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the journey from a promising molecule to an approved therapeutic is paved with rigorous quality control and regulatory oversight. Good Manufacturing Practice (GMP) is the foundational framework ensuring that every component of a drug product, particularly the Active Pharmaceutical Ingredient (API) or its key intermediates, is produced and controlled to consistently meet predefined quality standards.[][2] Process validation is a critical mandate within GMP, providing documented evidence that a manufacturing process will consistently produce a product meeting its predetermined specifications and quality attributes.[3][4]
This guide focuses on a crucial building block in modern medicinal chemistry: 2-Nitro-4-(1-pyrrolyl)fluorobenzene . This molecule, incorporating a nitroarene, a pyrrole ring, and a fluorinated benzene moiety, represents a confluence of functionalities frequently exploited in the synthesis of bioactive compounds.[5][6][7] The nitro group is a versatile precursor and a key pharmacophore in various drugs, while the fluorobenzene and pyrrole motifs are known to modulate pharmacokinetic and pharmacodynamic properties.[7][8][9][10]
The objective of this document is to provide researchers, scientists, and drug development professionals with an in-depth technical guide for establishing a robust validation framework for synthesis batches of 2-Nitro-4-(1-pyrrolyl)fluorobenzene. We will dissect the critical quality attributes (CQAs) of this intermediate, compare the most effective analytical methodologies for its characterization, and present a logical workflow to ensure every batch is demonstrably compliant with GMP standards.
Defining the Critical Quality Attributes (CQAs) of 2-Nitro-4-(1-pyrrolyl)fluorobenzene
Before any validation can occur, we must first define the essential quality characteristics of the final product. These CQAs are the measurable properties that must be controlled to ensure the desired product quality. For a chemical intermediate like 2-Nitro-4-(1-pyrrolyl)fluorobenzene, the primary CQAs are:
-
Identity: Absolute confirmation that the molecular structure is correct.
-
Purity & Assay: A quantitative measure of the desired compound's concentration, typically expressed as a weight/weight percentage, and a reflection of the absence of impurities.
-
Impurity Profile: The identification and quantification of all process-related impurities (e.g., unreacted starting materials, byproducts, isomers) and general impurities (e.g., residual solvents).[11]
-
Appearance: A qualitative description of the physical state, such as a "yellow crystalline solid."[12]
A GMP-Compliant Validation Workflow
A robust validation strategy is not a single experiment but a multi-stage process designed to control quality from start to finish. It begins with raw materials and ends with the final, released product. This workflow ensures that variability is controlled and the final product is consistently within specification.[13]
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Comparative Kinetics of Fluorine Displacement in Nitro-Pyrrolyl Benzenes
Published By: Senior Application Scientist, Discovery & Process Chemistry Target Audience: Researchers, Process Scientists, and Drug Development Professionals Scope: Mechanistic evaluation, kinetic profiling, and scalable experimental design for nucleophilic aromatic substitution methodologies.
Executive Summary: The Structural Crux in Kinase Inhibitor Design
Nitro-pyrrolyl benzenes are indispensable building blocks in modern medicinal chemistry, serving as critical precursors to complex fused-heterocyclic kinase inhibitors. The strategic displacement of a fluorine atom on these aromatic scaffolds enables the late-stage introduction of diverse nucleophiles (amines, alkoxides, thiolates).
However, the kinetics of this transformation are heavily dictated by a delicate electronic push-and-pull system: the robust electron-withdrawing capacity of the nitro group versus the complex steric and electronic footprint of the proximal pyrrolyl ring. Understanding the causality behind these reaction rates—and specifically choosing between traditional Stepwise
Mechanistic Causality: Defining the Pathway Paradigm
In molecular design, the choice of halogen is never arbitrary. While C–F bonds are the strongest among carbon-halogen bonds, fluorine is paradoxically the optimal leaving group for traditional
Traditional Stepwise vs. Superbase-Catalyzed Concerted
Historically,
Caption: Mechanistic coordinate diagram illustrating stepwise
Comparative Kinetic Profiling
When engineering robust synthetic routes, understanding the quantitative relative rates of leaving groups and mechanistic pathways allows us to predict and eliminate impurities. The following table synthesizes kinetic and yield data comparing fluorine displacement frameworks against standard benchmarks.
| Substrate Motif | Leaving Group | Reaction Pathway | Relative Kinetic Rate / Yield | Mechanistic Driver |
| 2-Fluoronitrobenzene | -F | Stepwise | Extremely Fast ( | High electronegativity maximizes inductive stabilization of the rate-determining addition TS[4]. |
| 2-Chloronitrobenzene | -Cl | Stepwise | Slow ( | Lower electronegativity; the weaker C-Cl bond strength is irrelevant since elimination is not rate-limiting. |
| Fluoroarene (Unbiased) | -F | Concerted | High Yield (70–97%) | |
| Nitro-Pyrrolyl Benzene | -H | Vicarious Substitution | Fast (Competes with | In the presence of carbanions, Vicarious Nucleophilic Substitution (VNS) displaces hydrogen instead of fluorine[5]. |
Self-Validating Experimental Protocols
To translate theoretical kinetics into reproducible, scalable manufacturing, laboratories must utilize protocols containing internal feedback mechanisms. As an application scientist, I highly recommend adopting either Dynamic Continuous Flow for process optimization or Superbase Batch Catalysis for challenging scaffolds.
Protocol A: Sequential Dynamic Flow for Kinetic Modeling
This approach telescopes a Paal-Knorr pyrrole synthesis directly into an
Reagents: Ethylenediamine, 2,5-hexanedione, 2-fluoronitrobenzene, Acetonitrile (MeCN).
-
Flow Preparation: Prime a two-stage continuous-flow reactor setup with anhydrous MeCN. Ensure all lines are free of moisture to prevent extraneous hydrolysis.
-
First Stage (Paal-Knorr Generation): Introduce ethylenediamine and 2,5-hexanedione into a heated mixing zone (
C). Set the stoichiometry to ensure a free primary amine remains on the resulting pyrrole structure[4]. -
Dynamic Kinetic Ramp: Program the pumps to execute a linear deceleration ramp (e.g., from
mL/min down to mL/min) while holding reactant input concentrations constant. -
Second Stage (Telescoped
): Introduce 2-fluoronitrobenzene and merge the stream with the first-stage product. -
Real-Time Validation: Route the reactor effluent directly into an in-line Ultra-High-Performance Liquid Chromatography (UHPLC) or FTIR system. The system validates its own kinetic model by mathematically integrating the transient concentration outputs against standard reference peaks[6].
Caption: Self-validating telescoped continuous flow reactor setup for real-time kinetic mapping.
Protocol B: Superbase-Catalyzed (Batch)
For electron-rich or structurally biased nitro-pyrrolyl systems where traditional
-
Inert Atmosphere Setup: In an argon-purged reaction vial, add the target fluoroarene (
mmol) and nucleophile ( mmol). -
Equilibrium Shifting Trap: Add
mg of freshly activated 4Å molecular sieves. Critical Causality Note: The sieves are mandatory; they irreversibly scavenge the HF byproduct, preventing protonation of the nucleophile and shifting the equilibrium toward the product[1]. -
Catalyst Addition: Inject the
-Bu-P4 Schwesinger superbase ( mol%) alongside mL of anhydrous mesitylene. -
Thermal Activation: Stir the mixture aggressively at
C to C for 18 hours[2]. -
Quench and Purify: Quench the reaction at
C with saturated aqueous , extract with ethyl acetate, and purify via standard silica gel chromatography.
Practical Troubleshooting & Application Insights
-
Preventing "Over-reaction" Impurities: When utilizing diamines to generate the pyrrole ring, the resulting mono-pyrrolyl amine intermediate can function as a potent nucleophile. A primary failure point in scale-up is the free amine reacting sequentially with two equivalents of the fluoronitrobenzene. To mitigate this, operate under strict stoichiometric control and utilize flow chemistry to precisely minimize residence time, terminating the reaction immediately after mono-substitution[4].
-
Competing Vicarious Nucleophilic Substitution (VNS): If utilizing carbanions as your nucleophile, be aware that you may not displace the fluorine at all. As characterized by Makosza, carbanions can selectively attack the hydrogen ortho or para to the nitro group in a VNS mechanism, rather than the halogenated carbon. The kinetics of VNS are extremely fast for nitroheterocycles and outcompete standard
[5]. -
Solvent Causality in Flow Systems: While Dimethyl Sulfoxide (DMSO) fundamentally accelerates the reaction rate of
due to its polar aprotic nature leaving anions completely unsolvated, it causes massive equipment compatibility issues and precipitation during automated flow reactions. Acetonitrile (MeCN) is strongly recommended as the superior solvent for telescoped kinetic profiling to prevent reactor blockages[4].
References
-
Klara Silber, Florian L. Wagner, Christopher A. Hone, C. Oliver Kappe. "Kinetic modeling of multi-step transformations using sequential dynamic flow experiments." Reaction Chemistry & Engineering, 2026. URL:[Link]
-
Masanori Shigeno, Kazutoshi Hayashi, Ozora Sasamoto, Riku Hirasawa, Toshinobu Korenaga, Shintaro Ishida, Kanako Nozawa-Kumada, Yoshinori Kondo.
Reactions of Fluoroarenes by an Organic Superbase." Journal of the American Chemical Society, 2024, 146(47), 32452-32462. URL:[Link] -
Mieczysław Makosza, S. Ludwiczak. "Vicarious Nucleophilic Substitution of Hydrogen." The Journal of Organic Chemistry, 1984, 49, 4562. URL:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
